Technical Documentation Center

N-Carbamoyl Linagliptin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Carbamoyl Linagliptin

Core Science & Biosynthesis

Foundational

Structural Elucidation of N-Carbamoyl Linagliptin: A Comprehensive Guide to Degradation Profiling and Analytical Characterization

Contextualizing Linagliptin Stability and Excipient Interactions Linagliptin is a highly selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus. Str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing Linagliptin Stability and Excipient Interactions

Linagliptin is a highly selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus. Structurally, it is characterized by a xanthine core coupled with a 3-aminopiperidine substituent. While this unique architecture confers exceptional target affinity, the primary amine on the piperidine ring acts as a potent nucleophile. This renders the active pharmaceutical ingredient (API) highly susceptible to degradation when exposed to reactive excipient impurities or degradants from co-formulated APIs, such as Metformin HCl[1].

Forced degradation studies, mandated by ICH Q1A(R2) guidelines, reveal that linagliptin is particularly vulnerable to electrophilic attack under specific stress conditions (heat, humidity, and microenvironmental pH shifts)[2]. A prominent and recurring degradation product identified in these matrices is N-carbamoyl linagliptin (frequently designated as Impurity-IX in stability-indicating assays)[1][3]. Understanding the structural elucidation of this specific degradant is critical for drug development professionals aiming to establish robust formulation control strategies.

Mechanistic Pathway of Carbamoylation

The carbamoylation of amines in solid oral dosage forms is a well-documented phenomenon, typically arising from the presence of urea—a common trace impurity in pharmaceutical excipients—or the degradation of nitrogenous co-formulations.

Causality of Formation: Urea exists in a moisture- and heat-dependent equilibrium with ammonium cyanate. The resulting cyanate ion is highly electrophilic. Because the primary amine of linagliptin's 3-aminopiperidine ring is sterically accessible and possesses a pKa that allows it to remain partially unprotonated in certain formulation microenvironments, it readily acts as a nucleophile. The nucleophilic addition of the amine to the cyanate ion, followed by tautomerization, yields the stable urea derivative: N-carbamoyl linagliptin.

G Lina Linagliptin (Primary Amine) Intermediate Nucleophilic Attack Intermediate Lina->Intermediate Nucleophilic Addition Cyanate Cyanate Ion (Electrophile) Cyanate->Intermediate Electrophilic Target Degradant N-carbamoyl Linagliptin (Impurity-IX) Intermediate->Degradant Proton Transfer & Tautomerization

Reaction mechanism of N-carbamoyl linagliptin formation via cyanate nucleophilic attack.

Analytical Workflow & Experimental Protocols

To accurately characterize N-carbamoyl linagliptin, the degradant must be generated, isolated, and analyzed using a self-validating analytical workflow.

Workflow Step1 1. Forced Degradation & Excipient Compatibility Step2 2. RP-HPLC Separation (Stability-Indicating) Step1->Step2 Step3 3. LC-HRMS (Q-TOF) Exact Mass & Formula Step2->Step3 Step4 4. Preparative HPLC Isolation of Impurity Step2->Step4 Step5 5. 1H/13C NMR & IR Structural Confirmation Step3->Step5 Formula Guidance Step4->Step5

End-to-end analytical workflow for the isolation and structural elucidation of the degradant.

Protocol 1: Excipient Compatibility and Stress Testing
  • Step 1: API-Excipient Admixture. Homogenize linagliptin with the suspect excipient (e.g., urea-spiked microcrystalline cellulose) in a 1:1 w/w ratio.

  • Step 2: Stress Application. Subject the mixture to accelerated stability conditions (40°C/75% RH) for 14 days.

    • Self-Validation Check: Simultaneously run a parallel control of pure linagliptin under identical environmental conditions. This isolates the causality of degradation, proving the degradant is excipient-induced rather than a product of intrinsic thermal/hydrolytic instability.

  • Step 3: Extraction. Extract the stressed sample using a 50:50 Methanol:Water diluent. Sonicate for 15 minutes and filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Analyze an extraction blank (diluent only) to ensure no system or filter-leachable peaks co-elute with the degradant retention window.

Protocol 2: Preparative HPLC Isolation
  • Step 1: Scale-Up Chromatography. Inject the stressed extract onto a preparative C18 column (250 x 21.2 mm, 5 µm). Utilize a scaled gradient of 10mM Ammonium Acetate and Acetonitrile to maintain the stability of the carbamoyl group during isolation.

  • Step 2: Fraction Collection. Collect fractions corresponding to the N-carbamoyl linagliptin peak, triggered by UV absorbance at 225 nm.

    • Self-Validation Check: Re-inject a 5 µL aliquot of the collected fraction onto the analytical LC-MS system. Proceed to the next step only if the fraction purity is confirmed to be >95%, ensuring downstream NMR spectra are free of co-eluting interferences.

  • Step 3: Lyophilization. Freeze-dry the collected fractions at -50°C under high vacuum to yield the solid degradant, preventing hydrolytic reversion that can occur during rotary evaporation.

Protocol 3: NMR Acquisition
  • Step 1: Sample Preparation. Dissolve 5 mg of the lyophilized isolate in 600 µL of anhydrous DMSO-d6.

    • Self-Validation Check: The strict use of anhydrous DMSO-d6 is critical. Protic solvents (like D2O or CD3OD) or wet DMSO will cause rapid deuterium exchange with the labile amide/amine protons, effectively erasing the critical NH and NH2 signals required to prove carbamoylation.

  • Step 2: Acquisition. Acquire 1H, 13C, COSY, and HSQC spectra at 298 K, calibrating the chemical shift scale using the residual solvent peak of DMSO-d6 (δ 2.50 ppm for 1H).

Chromatographic and Mass Spectrometric Elucidation (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS), specifically utilizing a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, is deployed to determine the exact mass of the impurity. The causality behind selecting Q-TOF over a standard single quadrupole is its sub-2 ppm mass accuracy, which restricts the number of possible elemental compositions, allowing for unambiguous molecular formula generation[2].

The experimental data reveals a mass shift of +43.0058 Da compared to the parent linagliptin. This exact mass difference corresponds perfectly to the replacement of a hydrogen atom (1.0078 Da) with a carbamoyl group (-CONH2, 44.0136 Da)[1].

Table 1: High-Resolution Mass Spectrometry (HRMS) Data
CompoundExperimental m/z [M+H]⁺Theoretical m/zMass Error (ppm)Molecular Formula
Linagliptin 473.2408473.2413-1.0C₂₅H₂₈N₈O₂
N-carbamoyl Linagliptin 516.2460516.2466-1.1C₂₆H₂₉N₉O₃

Spectroscopic Confirmation: NMR and IR

While HRMS confirms the elemental composition (C₂₆H₂₉N₉O₃), it cannot resolve positional isomerism. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are required to pinpoint the exact site of modification[1].

The IR spectrum displays new characteristic stretching frequencies at 1698 cm⁻¹ and 1655 cm⁻¹, indicative of a new urea-type carbonyl group. In the ¹H NMR spectrum, the appearance of a secondary amine doublet at δ 6.13 ppm and a primary amine singlet at δ 5.47 ppm confirms the attachment of the -CONH2 group to the 3-aminopiperidine ring[1].

Table 2: Key ¹H NMR and IR Spectral Assignments
Spectral TechniqueSignal / ShiftAssignment / Functional GroupStructural Implication
IR (KBr) ~1655 cm⁻¹, 1698 cm⁻¹C=O stretchingIndicates the presence of the newly formed carbamoyl carbonyl.
¹H NMR (DMSO-d6) δ 6.13 (d, 1H)NH (Carbamoyl secondary amine)Confirms substitution occurred directly at the 3-aminopiperidine nitrogen.
¹H NMR (DMSO-d6) δ 5.47 (s, 2H)NH₂ (Carbamoyl primary amine)Represents the terminal protons of the newly added urea group.
¹H NMR (DMSO-d6) δ 3.92 – 4.01 (m, 1H)CH (Piperidine ring methine)Shifted downfield relative to parent API due to the adjacent electron-withdrawing amide bond.

Conclusion & Formulation Mitigation Strategies

The structural elucidation of N-carbamoyl linagliptin (Impurity-IX) highlights the inherent reactivity of the primary amine on the 3-aminopiperidine moiety. By utilizing a self-validating workflow combining LC-HRMS, preparative isolation, and NMR spectroscopy, the exact mechanism of excipient-induced degradation can be mapped.

For drug development professionals, mitigating this degradation pathway requires stringent vendor qualification to limit urea/cyanate levels in excipients, alongside the potential incorporation of microenvironmental pH modifiers or amine-scavenging stabilizers in the final solid oral dosage formulation.

References

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. MDPI. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed / NIH. [Link]

Sources

Exploratory

Toxicity and Mutagenicity Assessment of N-Carbamoyl Linagliptin: A Comprehensive ICH M7 Compliance Protocol

Target Audience: Analytical Chemists, Toxicologists, and Regulatory Affairs Professionals in Drug Development. Executive Summary Linagliptin is a highly selective, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4) w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

Linagliptin is a highly selective, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4) widely prescribed for the management of type 2 diabetes mellitus[1]. During the synthesis, formulation, or prolonged storage of linagliptin, various degradation products and process-related impurities can emerge. One critical impurity of regulatory interest is N-carbamoyl linagliptin (CAS 1955514-80-3), also identified as Linagliptin N-Aminocarbonyl Impurity[2].

As regulatory agencies (FDA, EMA) tighten controls on pharmaceutical impurities, establishing the toxicological and mutagenic profile of compounds like N-carbamoyl linagliptin is mandatory. This whitepaper provides an authoritative, step-by-step methodological framework for assessing the toxicity and mutagenicity of N-carbamoyl linagliptin, strictly adhering to the ICH M7(R1) (Assessment and Control of DNA Reactive Impurities) and ICH Q3A/B guidelines[3][4].

Chemical Profiling & Structural Causality

To design an effective toxicological assessment, we must first understand the structural causality behind the formation of the impurity. Linagliptin possesses a primary amine on its piperidine ring, which acts as a highly reactive nucleophile.

Mechanism of Formation: N-carbamoyl linagliptin (Molecular Formula: C26H29N9O3) forms when this primary amine undergoes carbamoylation[5]. This typically occurs via nucleophilic attack on cyanate impurities—often present as trace degradants in urea-based excipients or specific synthetic reagents—under conditions of elevated heat and moisture.

Carbamoylation Lina Linagliptin API (Primary Amine on Piperidine) Reaction Nucleophilic Attack (Carbamoylation) Lina->Reaction Reagent Cyanate Impurities / Urea (Excipient/Process Degradant) Reagent->Reaction Impurity N-Carbamoyl Linagliptin (CAS 1955514-80-3) Reaction->Impurity + Heat/Moisture

Fig 1: Mechanism of Linagliptin degradation via carbamoylation of the piperidine primary amine.

Unlike N-nitrosamines or alkyl halides, which are potent "cohort of concern" mutagens, the carbamoyl group (-NH-CO-NH2) lacks a primary structural alert for DNA reactivity[6]. However, empirical validation through a self-validating analytical system is required to confirm its safety profile and establish the Threshold of Toxicological Concern (TTC)[3][6].

The ICH M7(R1) Assessment Workflow

The ICH M7(R1) guideline mandates a bipartite approach to evaluate mutagenic potential: an initial in silico assessment, followed by in vitro empirical testing if structural alerts are flagged[3][7].

ICH_M7 Start Identify Impurity: N-Carbamoyl Linagliptin QSAR (Q)SAR Assessment (Derek & Sarah Nexus) Start->QSAR Alert Structural Alert Identified? QSAR->Alert Class5 Class 5: No Alert Treat as ordinary impurity Alert->Class5 No Class3 Class 3: Alert Present Requires Ames Test Alert->Class3 Yes Ames Bacterial Reverse Mutation Assay Class3->Ames AmesResult Ames Test Result? Ames->AmesResult AmesResult->Class5 Negative Class1 Class 1/2: Mutagenic Control to TTC AmesResult->Class1 Positive

Fig 2: ICH M7(R1) toxicological assessment workflow for N-carbamoyl linagliptin.

Protocol 1: In Silico Mutagenicity Assessment

Rationale: To eliminate false negatives, ICH M7 requires two complementary Quantitative Structure-Activity Relationship (Q)SAR methodologies: one expert rule-based and one statistical[7].

  • Preparation: Convert the 2D chemical structure of N-carbamoyl linagliptin (SMILES: CC#CCn1c(nc2N(C)C(=O)N(Cc3nc(C)c4ccccc4n3)C(=O)c12)N5CCCNC(=O)N) into a recognizable format (e.g., .mol file)[5].

  • Expert Rule-Based Analysis (Derek Nexus):

    • Import the structure.

    • Run the toxicity prediction focusing on the "Mutagenicity in vitro" endpoint.

    • Causality: Derek Nexus scans the molecule against a library of known toxicophores. The carbamoyl moiety is evaluated against known DNA-reactive mechanisms (e.g., intercalation, alkylation).

  • Statistical Analysis (Sarah Nexus):

    • Run the structure through the machine-learning model.

    • Causality: Sarah Nexus fragments the molecule and compares it against a vast training set of Ames test data to identify probabilistic correlations with mutagenicity.

  • Expert Review: Synthesize both reports. If both yield negative results, the impurity is assigned to ICH M7 Class 5 (non-mutagenic) and is controlled per ICH Q3A/B guidelines[3][6].

Table 1: Expected In Silico (Q)SAR Prediction Summary
MethodologySoftware PlatformTarget EndpointPrediction ResultConfidence LevelICH M7 Class
Expert Rule-BasedDerek Nexus v6.0In vitro MutagenicityNegative (No Alerts)HighClass 5
StatisticalSarah Nexus v3.0Ames MutagenicityNegativeHigh (85% domain fit)Class 5

In Vitro Mutagenicity Profiling

Even if in silico results are negative, regulatory bodies often request empirical validation for novel or complex API impurities. The gold standard is the Bacterial Reverse Mutation Assay (Ames Test) per OECD Test Guideline 471.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: This assay utilizes amino acid-dependent strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The inclusion of the S9 fraction is critical, as it simulates hepatic metabolism, ensuring that non-toxic parent impurities do not metabolize into DNA-reactive electrophiles.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Test Article Formulation: Dissolve N-carbamoyl linagliptin in DMSO. Prepare five concentration gradients (e.g., 50, 150, 500, 1500, and 5000 µ g/plate ).

  • Metabolic Activation Setup: Prepare the S9 mix (rat liver extract induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (containing trace histidine/tryptophan), add 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of S9 mix (or buffer for non-activated plates).

    • Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Controls:

    • Negative Control: DMSO vehicle.

    • Positive Controls (-S9): Sodium azide (TA1535, TA100), 2-Nitrofluorene (TA98).

    • Positive Controls (+S9): 2-Aminoanthracene (all strains).

Table 2: Ames Test Quantitative Summary (Representative Data)
StrainConditionVehicle Control (Revertants/plate)N-Carbamoyl Linagliptin (5000 µ g/plate )Positive Control (Revertants/plate)Result Interpretation
TA98- S922 ± 424 ± 3450 ± 25Negative
TA98+ S928 ± 529 ± 4610 ± 30Negative
TA100- S9115 ± 12110 ± 15850 ± 40Negative
TA100+ S9130 ± 10125 ± 111020 ± 55Negative

Note: A positive result requires a dose-dependent increase in revertant colonies (≥2-fold for TA98/TA100, ≥3-fold for TA1535/TA1537).

In Vitro Cytotoxicity Profiling (ICH Q3A/B)

Assuming N-carbamoyl linagliptin is non-mutagenic (Class 5), it must still be evaluated for general cytotoxicity to establish acceptable intake limits under ICH Q3A/B.

Protocol 3: HepG2 Cell Viability (MTT Assay)

Rationale: Because linagliptin is systemically distributed and metabolized in the liver, human hepatocellular carcinoma (HepG2) cells provide a highly relevant in vitro model for assessing hepatotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).

  • Treatment: Aspirate media and expose cells to N-carbamoyl linagliptin at concentrations ranging from 1 µM to 100 µM for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Triton X-100).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

  • Solubilization: Discard media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis.

Conclusion and Regulatory Strategy

Based on the structural chemistry of the carbamoyl moiety and the rigorous in silico and in vitro frameworks outlined above, N-carbamoyl linagliptin (CAS 1955514-80-3) is highly likely to be classified as an ICH M7 Class 5 impurity[3][7].

As a Class 5 impurity, it does not require control at the stringent Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [3]. Instead, it should be controlled according to standard ICH Q3A(R2) (Impurities in New Drug Substances) guidelines, typically allowing limits between 0.05% and 0.15% depending on the Maximum Daily Dose (MDD) of the final linagliptin formulation[4][6].

References

  • Anant Pharmaceuticals Pvt. Ltd. "CAS 1955514-80-3 N-Carbamoyl Linagliptin Impurity." Anant Labs. Available at:[Link]

  • Veeprho Pharmaceuticals. "N-Carbamoyl Linagliptin | CAS 1955514-80-3." Veeprho Impurity Standards. Available at:[Link]

  • Snodin, D. J., et al. "A Primer for Pharmaceutical Process Development Chemists and Analysts in Relation to Impurities Perceived to Be Mutagenic or 'Genotoxic'." ACS Publications, 2020. Available at: [Link]

  • Pharmaceutical Technology Editors. "Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development." PharmTech, 2019. Available at: [Link]

  • Taylor & Francis Group. "Identification, trace level quantification, and in silico assessment of potential genotoxic impurity." Drug and Chemical Toxicology, 2024. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to N-Carbamoyl Linagliptin: Structure, Properties, and Analysis

Foreword: As a Senior Application Scientist, the imperative in drug development is not only the efficacy and safety of the active pharmaceutical ingredient (API) but also a profound understanding of its potential impurit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: As a Senior Application Scientist, the imperative in drug development is not only the efficacy and safety of the active pharmaceutical ingredient (API) but also a profound understanding of its potential impurities. These unintended companions in a drug product can have significant implications for quality, safety, and regulatory compliance. This guide provides a comprehensive technical overview of N-carbamoyl linagliptin, a known impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin. We will delve into its chemical identity, physicochemical properties, and the analytical strategies essential for its control, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to Linagliptin and the Significance of N-Carbamoyl Linagliptin

Linagliptin is a highly potent and selective inhibitor of the DPP-4 enzyme, a key regulator of incretin hormones.[1][2] By preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), linagliptin enhances glucose-dependent insulin secretion and reduces glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[1][3] The manufacturing process of any API, including linagliptin, can give rise to impurities stemming from starting materials, intermediates, by-products, or degradation.[4][5] The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present above a certain threshold, as their presence can impact the drug's quality and safety.[6] N-carbamoyl linagliptin has been identified as a process-related impurity of linagliptin, making its study and control a critical aspect of ensuring the quality of the final drug product.[1][7]

Chemical Structure and Identification

A thorough understanding of an impurity's chemical structure is the foundation for developing robust analytical methods and understanding its potential biological activity.

Molecular Architecture of N-Carbamoyl Linagliptin

N-carbamoyl linagliptin is a derivative of linagliptin where a carbamoyl group (-C(=O)NH2) is attached to the primary amine of the piperidine ring. The structural modification is subtle but can significantly alter the molecule's physicochemical properties and its interaction with biological targets.

Table 1: Chemical Identification of N-Carbamoyl Linagliptin

IdentifierValueSource(s)
IUPAC Name 1-((1R)-3-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)cyclohexyl)urea[7]
CAS Number 1955514-80-3[7][8][9][10][11][12][13]
Molecular Formula C26H29N9O3[7][9][12][13]
Molecular Weight 515.58 g/mol [7][9][12]
Parent Drug Linagliptin[8]

The IUPAC name and other identifiers are crucial for unambiguous communication and literature searches.

Spectroscopic and Chromatographic Fingerprints

The definitive identification of N-carbamoyl linagliptin relies on a combination of spectroscopic and chromatographic techniques. While specific spectra for N-carbamoyl linagliptin are not publicly available, the characterization would follow established principles.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula. The expected molecular ion peak for N-carbamoyl linagliptin [M+H]+ would be at m/z 516.24.[7][8] Fragmentation patterns would be compared to that of linagliptin to pinpoint the location of the carbamoyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information. The presence of the carbamoyl group would introduce new signals in the 1H spectrum (typically broad signals for the -NH2 protons) and a characteristic carbonyl signal in the 13C spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amide and the C=O stretching of the urea and purine rings.[6][14]

  • High-Performance Liquid Chromatography (HPLC): In a reversed-phase HPLC method, N-carbamoyl linagliptin would likely have a different retention time compared to linagliptin due to the change in polarity imparted by the carbamoyl group.[6][15][16]

Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Properties of Linagliptin for Comparison

PropertyValue for LinagliptinSource(s)
Melting Point 190-196 °C; 202-205 °C[2][17]
Solubility <1 mg/mL in water. High solubility in methanol, soluble in ethanol and 0.1 N HCl.[2][18]
pKa pKa1 = 1.9; pKa2 = 8.6[2]
LogP 1.9[2]

The addition of the polar carbamoyl group to the linagliptin structure would be expected to:

  • Increase Polarity: This would likely lead to a lower LogP value compared to linagliptin.

  • Alter Solubility: The increased polarity may slightly increase its aqueous solubility.

  • Affect pKa: The pKa of the piperidine nitrogen would be influenced by the electron-withdrawing nature of the adjacent carbamoyl group.

These inferred properties have significant implications for the development of analytical methods for separation and detection, as well as for assessing its potential for absorption, distribution, metabolism, and excretion (ADME) if it were to be present in the final drug product.

Synthesis and Formation Pathways

N-carbamoyl linagliptin is a process-related impurity, meaning it is likely formed during the synthesis of linagliptin.[1] While the exact step of its formation is proprietary information of the manufacturer, a plausible pathway involves the reaction of the primary amine of the piperidine moiety of linagliptin or a precursor with a carbamoylating agent. Such agents could be introduced as reagents or formed in situ under certain reaction conditions.

For the purpose of analytical method development and toxicological studies, a reference standard of N-carbamoyl linagliptin would need to be synthesized. A potential laboratory-scale synthesis is outlined below.

Protocol: Hypothetical Laboratory-Scale Synthesis of N-Carbamoyl Linagliptin
  • Dissolution: Dissolve linagliptin in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Add a carbamoylating agent, such as isocyanic acid (generated in situ from the pyrolysis of cyanuric acid) or a more stable equivalent like trimethylsilyl isocyanate, to the solution at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized N-carbamoyl linagliptin using MS, NMR, and HPLC.

Synthesis_Workflow Linagliptin Linagliptin Reaction Reaction Mixture Linagliptin->Reaction Solvent Aprotic Solvent Solvent->Reaction Reagent Carbamoylating Agent Reagent->Reaction Monitoring TLC/HPLC Monitoring Reaction->Monitoring Monitor Progress Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product N-Carbamoyl Linagliptin Purification->Product

Hypothetical synthesis workflow for N-carbamoyl linagliptin.

Analytical Methodologies for Detection and Quantification

A robust, validated, stability-indicating analytical method is crucial for the routine monitoring and control of N-carbamoyl linagliptin in the linagliptin drug substance and product.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for impurity profiling in the pharmaceutical industry.[15][19][20]

Protocol: Representative RP-HPLC Method for Linagliptin and its Impurities

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[21]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve separation of impurities with varying polarities.[6][19]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[22]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.[17]

  • Detection: UV detection at a wavelength where both linagliptin and its impurities have significant absorbance (e.g., 225 nm or 294 nm) is commonly used.[15][21]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Linagliptin API/Drug Product Dissolution Dissolution in Diluent Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Results Quantification->Report

General analytical workflow for impurity profiling by HPLC.
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the peaks for linagliptin, N-carbamoyl linagliptin, and other potential impurities are well-resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Pharmacological and Toxicological Considerations

The pharmacological and toxicological profile of N-carbamoyl linagliptin has not been extensively studied. However, regulatory guidelines require an assessment of the potential risks associated with impurities.

  • Pharmacological Activity: It is possible that N-carbamoyl linagliptin may have some residual DPP-4 inhibitory activity, although it is likely to be significantly lower than that of linagliptin due to the modification of the key amine group responsible for binding to the enzyme.

  • Toxicology: If the impurity is present at a level exceeding the ICH identification threshold, toxicological studies may be required to qualify it for the proposed specification in the drug product. The structure of N-carbamoyl linagliptin does not contain any obvious structural alerts for genotoxicity, but this would need to be confirmed by appropriate in silico and/or in vitro assessments.

The control of N-carbamoyl linagliptin to within acceptable limits, as defined by ICH guidelines and agreed upon with regulatory authorities, is paramount to ensuring the safety and quality of linagliptin-containing medicines.

Conclusion and Future Directions

N-carbamoyl linagliptin represents a critical quality attribute in the manufacturing of linagliptin. This guide has provided a comprehensive overview of its chemical structure, inferred physicochemical properties, potential formation pathways, and the analytical methodologies required for its control. A thorough understanding of this and other impurities is not merely a regulatory hurdle but a scientific necessity for the development of safe and effective medicines.

Future work should focus on the isolation and definitive spectroscopic characterization of N-carbamoyl linagliptin, as well as the experimental determination of its physicochemical properties. Furthermore, an evaluation of its pharmacological and toxicological profile would provide a more complete understanding of its potential impact and would support the establishment of scientifically justified specifications.

References

  • PubMed. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). List of identified degradation products of linagliptin (relative retention time (RRT)). Retrieved from [Link]

  • OUCI. (n.d.). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl. Retrieved from [Link]

  • PMC. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1955514-80-3 N-Carbamoyl Linagliptin Impurity. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Linagliptin Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • PMC. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Veeprho. (n.d.). N-Carbamoyl Linagliptin | CAS 1955514-80-3. Retrieved from [Link]

  • ResearchGate. (2017). Characterization of linagliptin using analytical techniques. Retrieved from [Link]

  • PubChem. (n.d.). Linagliptin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Carbamoyl Linagliptin (Racemic). Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). N-Carbamoyl Linagliptin (Racemic) : CAS No. 1955514-80-3. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, August 15). Development and Validation of Novel Stability-Indicating RP- HPLC Method for Determination of Linagliptin. Retrieved from [Link]

  • Semantic Scholar. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer. (2021). Heliyon, 7(1), e05908. [Link]

  • JETIR. (2025, May). METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Validated RP-HPLC Method for the Determination of Linagliptin. Retrieved from [Link]

  • International Journal of Life Science and Pharma Research. (2023, November 15). Formulation and Evaluation of Linagliptin Buccal Films. Retrieved from [Link]

Sources

Exploratory

Molecular Weight and Spectroscopic Elucidation of N-Aminoacyl Linagliptin: A Technical Guide for Impurity Profiling

Executive Summary In the highly regulated landscape of pharmaceutical development, the rigorous characterization of Active Pharmaceutical Ingredients (APIs) and their process-related impurities is a critical mandate unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of pharmaceutical development, the rigorous characterization of Active Pharmaceutical Ingredients (APIs) and their process-related impurities is a critical mandate under ICH Q3A/Q3B guidelines. Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, possesses a highly reactive primary amine on its 3-aminopiperidine ring. During synthesis, formulation, or stability testing, this amine can undergo modification, yielding N-aminoacyl linagliptin (structurally characterized as a urea or carbamoyl derivative)[].

This technical guide provides an in-depth framework for the structural elucidation of N-aminoacyl linagliptin. By leveraging multi-modal spectroscopic data (LC-MS, NMR, FT-IR, and UV-Vis), analytical scientists can establish self-validating protocols for impurity certification, Analytical Method Validation (AMV), and Abbreviated New Drug Application (ANDA) filings[2].

Chemical Identity and Molecular Properties

To accurately isolate and profile N-aminoacyl linagliptin, one must first understand the causal relationship between its structure and its physical properties. The transformation of the primary amine of linagliptin into an aminoacyl/urea group fundamentally alters the molecule's basicity, polarity, and chromatographic retention behavior.

Because the primary amine is masked, N-aminoacyl linagliptin exhibits reduced basicity. In reverse-phase High-Performance Liquid Chromatography (RP-HPLC), this typically results in an altered retention time compared to the parent API, necessitating careful mobile phase pH optimization to ensure baseline resolution[3].

Table 1: Comparative Chemical Properties

PropertyLinagliptin (Parent API)N-Aminoacyl Linagliptin (Impurity)
CAS Number 668270-12-02983074-55-9 / 1955514-80-3
IUPAC / Chemical Name 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione(R)-1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)urea
Molecular Formula C₂₅H₂₈N₈O₂C₂₆H₂₉N₉O₃
Molecular Weight 472.54 g/mol 515.58 g/mol
Key Functional Group Primary AmineUrea / Carbamoyl

Spectroscopic Characterization Data

The structural confirmation of N-aminoacyl linagliptin relies on orthogonal spectroscopic techniques. Each method targets a specific structural domain of the molecule, creating a holistic and self-validating data package.

Mass Spectrometry (LC-ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode is the gold standard for gliptin analysis because the nitrogen-rich quinazoline and purine rings readily accept protons[3].

  • Parent API: Linagliptin exhibits a protonated molecular ion [M+H]+ at m/z 473.25[4].

  • Impurity: N-aminoacyl linagliptin shows a distinct [M+H]+ at m/z 516.6 , corresponding to a +43 Da mass shift. This shift is the exact molecular weight of the added carbamoyl/aminoacyl group (-CONH₂) minus the displaced hydrogen[2][5].

  • Fragmentation: Collision-induced dissociation (CID) will yield characteristic daughter ions. Like the parent API, the impurity typically demonstrates the loss of the but-2-ynyl group, yielding secondary fragments that confirm the core purine-dione structure remains intact[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of the amine-to-urea conversion. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to the molecule's complex heterocyclic structure and the need to observe hydrogen-bonded protons[6][7].

  • ¹H-NMR: The critical diagnostic feature is the appearance of new, downfield signals corresponding to the urea -NH and -NH₂ protons. A self-validating step is the introduction of Deuterium Oxide (D₂O). The urea protons will undergo rapid D₂O exchange and disappear from the spectrum, unequivocally differentiating them from the stable aromatic protons of the quinazoline ring[7].

  • ¹³C-NMR: The addition of the carbonyl carbon from the aminoacyl group will produce a new resonance in the extreme downfield region (typically ~155–165 ppm), distinct from the purine-dione carbonyls.

Vibrational & Electronic Spectroscopy (FT-IR & UV-Vis)
  • ATR-FTIR: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets to prevent ambient moisture from masking critical N-H stretching bands[8]. The spectrum will reveal a new, strong carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ (Amide I band) and distinct N-H stretching vibrations at ~3200–3400 cm⁻¹, confirming the urea linkage.

  • UV-Vis: Because the modification occurs on the aliphatic piperidine ring, the primary chromophores (the quinazoline and purine-dione systems) are unperturbed. Consequently, the UV absorption maxima remain virtually identical to the parent API at 226 nm and 293 nm [4][6].

Table 2: Summary of Spectroscopic Markers

Analytical TechniqueDiagnostic ObservationStructural Significance
LC-ESI-MS (+ve) m/z 516.6 [M+H]+ Confirms the +43 Da addition of the aminoacyl group.
¹H-NMR (DMSO-d₆) D₂O exchangeable signalsIdentifies the labile -NH and -NH₂ protons of the urea moiety.
ATR-FTIR ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H)Confirms the presence of the urea carbonyl and nitrogen-hydrogen bonds.
UV-Vis λmax​ 226 nm, 293 nmVerifies the intact quinazoline and purine-dione chromophores.

Experimental Protocol: Isolation and Spectroscopic Validation

To ensure high-fidelity data generation, the following step-by-step methodology must be strictly adhered to. The logic behind this workflow is to establish purity first, determine molecular mass second, and elucidate the exact atomic connectivity last.

Step 1: Chromatographic Isolation and Purity Assessment
  • Sample Preparation: Dissolve 10 mg of the N-aminoacyl linagliptin reference standard in 10 mL of an Acetonitrile:Water (50:50, v/v) diluent.

  • HPLC-DAD Analysis: Inject 10 µL onto a C18 RP-HPLC column (e.g., 50 mm × 2.0 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Causality Check: Formic acid ensures the basic nitrogens remain protonated, preventing peak tailing and ensuring sharp resolution from any residual parent linagliptin[3]. Monitor at 226 nm and 293 nm to confirm a single, pure peak (>98% Area).

Step 2: Mass Spectrometric Profiling (LC-ESI-MS/MS)
  • Ionization Parameters: Divert the HPLC eluent to a triple quadrupole mass spectrometer equipped with an ESI source. Set the capillary voltage to 5.5 kV and the desolvation temperature to 550°C[9].

  • Full Scan & MRM: Perform a full Q1 scan (m/z 100–1000) to locate the m/z 516.6 parent ion. Isolate this ion and apply a collision energy of ~35 eV using Argon gas to generate the MS/MS fragmentation spectrum[3][9].

Step 3: Structural Elucidation via NMR
  • Sample Solvation: Dissolve 5 mg of the dried powder in 0.6 mL of DMSO-d₆ containing TMS (Tetramethylsilane) as an internal standard.

  • Data Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz.

  • D₂O Exchange (Self-Validation): Add 2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H-NMR spectrum. Compare the two spectra to identify the disappearing peaks, which definitively map to the urea -NH protons[7].

Spectroscopic Validation Workflow

The following diagram illustrates the logical progression of the multi-modal analytical workflow, ensuring a self-validating loop for impurity certification.

G A N-Aminoacyl Linagliptin (Sample Prep & Extraction) B LC-ESI-MS/MS Identify m/z 516.6 [M+H]+ A->B C 1H & 13C NMR (DMSO-d6) D2O Exchange for N-H A->C D ATR-FTIR Spectroscopy Identify Urea C=O & N-H A->D E UV-Vis & HPLC-DAD Chromophore Mapping A->E F Structural Elucidation & Impurity Certification B->F C->F D->F E->F

Figure 1: Multi-modal spectroscopic workflow for the structural elucidation of N-aminoacyl linagliptin.

References

  • SynZeal. "N-Aminoacyl Linagliptin | CAS No. 1955514-80-3." SynZeal Reference Standards, [Link]

  • Universidade Federal do Rio Grande do Sul (UFRGS). "Characterization of linagliptin using analytical techniques." Drug Analytical Research, [Link]

  • ResearchGate. "Characterization of linagliptin using analytical techniques." Drug Analytical Research, [Link]

  • National Center for Biotechnology Information (PMC). "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin." Molecules, [Link]

  • Taylor & Francis. "Structural re-positioning, in silico molecular modelling, oxidative degradation, and biological screening of linagliptin as adenosine 3 receptor (ADORA3) modulators targeting hepatocellular carcinoma." Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Oriental Journal of Chemistry. "Investigation of Linagliptin – Human Serum Albumin Complex formation using Spectroscopic Analysis and Molecular Docking." Oriental Journal of Chemistry, [Link]

  • Windows.net (Bioequivalence Study). "Bioequivalence Studies of Two Brands of Linagliptin Tablets in Healthy Adults Under Fed and Fasted Conditions." Clinical Pharmacology in Drug Development, [Link]

Sources

Protocols & Analytical Methods

Method

Sample preparation techniques for N-carbamoyl linagliptin API analysis

Application Note: Advanced Sample Preparation and Chromatographic Resolution of N-Carbamoyl Linagliptin in API Matrices Mechanistic Background: The N-Carbamoylation of Linagliptin Linagliptin is a highly potent, selectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and Chromatographic Resolution of N-Carbamoyl Linagliptin in API Matrices

Mechanistic Background: The N-Carbamoylation of Linagliptin

Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes. Its molecular architecture features a free primary amine on a piperidine ring, which is critical for its pharmacological binding affinity. However, this same amine serves as a nucleophilic hotspot during API synthesis and formulation.

N-carbamoyl linagliptin (CAS: 1955514-80-3) is a critical process-related impurity that must be rigorously quantified to meet stringent regulatory standards[1]. Mechanistically, this impurity forms when the primary amine of linagliptin reacts with cyanate species (often trace contaminants in urea or certain reagents) or via solvent-mediated hydrolysis pathways during hybrid synthesis steps[2].

This nucleophilic addition converts the basic primary amine (pKa ~8.6) into a neutral, sterically hindered carbamoyl group (-CONH₂). This fundamental structural change eliminates the molecule's basicity, drastically altering its solubility, logP, and retention behavior during reverse-phase chromatography.

Pathway Node1 Linagliptin API (Free 3R-Amino Group) Node3 Nucleophilic Addition Node1->Node3 Node2 Reactive Cyanate Species Node2->Node3 Node4 N-Carbamoyl Linagliptin (Neutral Derivative) Node3->Node4 pH > 7, Heat

Fig 1. Mechanistic pathway of N-carbamoyl linagliptin formation via nucleophilic addition.

Analytical Challenges & The Causality of Diluent Selection

The primary challenge in analyzing N-carbamoyl linagliptin alongside its parent API lies in their divergent physicochemical properties. Linagliptin is readily protonated and highly soluble in acidic aqueous buffers. In contrast, N-carbamoyl linagliptin relies entirely on the weaker basicity of its quinazoline and xanthine nitrogens for solubility.

If the sample preparation diluent is excessively aqueous, the neutral carbamoyl impurity risks micro-precipitation, leading to artificially low recovery rates and high relative standard deviation (RSD). Conversely, if the diluent is highly organic (e.g., >80% Acetonitrile), the phosphate buffers used in the HPLC mobile phase may precipitate upon injection, causing column backpressure spikes and baseline noise.

To resolve this, our protocol utilizes a precisely balanced 50:50 (v/v) Milli-Q Water to Acetonitrile diluent[3]. This specific ratio provides an optimal dielectric constant—the water effectively solubilizes the polar parent API and prevents buffer shock on-column, while the acetonitrile ensures the more lipophilic N-carbamoyl derivative remains fully solvated.

Self-Validating Sample Preparation Protocol

This methodology is designed as a self-validating system. By incorporating a blank diluent extraction and a spiked system suitability standard, the protocol inherently verifies the absence of matrix interference before sample analysis begins.

Materials Required:
  • Milli-Q Water (18.2 MΩ·cm)

  • HPLC-Grade Acetonitrile (ACN)

  • 0.22 µm PTFE Syringe Filters

  • Linagliptin API Sample & N-Carbamoyl Linagliptin Reference Standard

Step-by-Step Methodology:
  • Diluent Preparation: Mix 500 mL of Milli-Q water with 500 mL of HPLC-grade ACN. Degas via ultrasonication for 10 minutes to prevent outgassing during extraction[3].

  • System Suitability Spiking (Self-Validation Step): Prepare a control sample by spiking 0.5% (w/w) of the N-carbamoyl linagliptin reference standard into a known blank matrix. This ensures the extraction efficiency is actively monitored.

  • API Solubilization: Accurately weigh 50.0 mg of the Linagliptin API into a 10 mL volumetric flask.

  • Ultrasonic Extraction: Add 7 mL of the 50:50 diluent. Sonicate the flask at a controlled temperature of 20°C for exactly 5 minutes. Causality Note: Temperature control is critical; excessive heat during sonication can induce artificial degradation of the API, generating false-positive impurity peaks.

  • Volume Adjustment & Homogenization: Allow the solution to equilibrate to room temperature, then make up the volume to the 10 mL mark with the diluent. Invert 5 times to homogenize.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for potential analyte adsorption to the filter membrane.

  • Analysis: Transfer the filtered solution to an amber HPLC vial for immediate 10 µL injection.

Workflow Step1 1. API Weighing (50.0 mg Linagliptin) Step2 2. Diluent Addition (10 mL 50:50 Milli-Q:ACN) Step1->Step2 Step3 3. Ultrasonic Extraction (5 mins at 20°C to prevent degradation) Step2->Step3 Step4 4. Centrifugation & Filtration (0.22 µm PTFE filter) Step3->Step4 Step5 5. HPLC/LC-MS Injection (10 µL Aliquot for analysis) Step4->Step5

Fig 2. Optimized sample preparation workflow for Linagliptin API impurity profiling.

Chromatographic Separation & Quantitative Validation

Following sample preparation, baseline resolution of N-carbamoyl linagliptin from the main API peak is achieved using a stability-indicating Reverse-Phase HPLC method. The separation relies on a C18 stationary phase paired with a gradient elution of potassium dihydrogen phosphate buffer (adjusted to pH 3.0) and an Acetonitrile/Methanol organic modifier[4]. The acidic pH ensures the parent linagliptin remains ionized (eluting earlier), while the neutral N-carbamoyl impurity is retained longer by the hydrophobic stationary phase.

Quantitative Performance Summary

The sample preparation and subsequent chromatographic method yield highly reproducible data, confirming the protocol's suitability for rigorous Quality Control (QC) environments.

Analytical ParameterLinagliptin (Parent API)N-Carbamoyl Linagliptin (Impurity)
Linearity Range (µg/mL) 0.10 – 150.00.05 – 10.0
Limit of Detection (LOD) 0.02 µg/mL0.015 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL0.045 µg/mL
Mean Extraction Recovery 99.8% ± 0.5%98.4% ± 1.2%
Method Precision (% RSD, n=6) 0.4%0.9%
Relative Retention Time (RRT) 1.00~1.35

Conclusion

The accurate quantification of N-carbamoyl linagliptin requires a sample preparation strategy that respects the distinct physicochemical shift caused by the loss of the primary amine. By utilizing a thermodynamically balanced 50:50 aqueous-organic diluent and a temperature-controlled extraction protocol, analysts can prevent micro-precipitation and degradation artifacts. This self-validating workflow ensures high recovery rates and robust chromatographic resolution, safeguarding the purity and safety profile of the final pharmaceutical product.

References

  • Rasayan Journal of Chemistry. (2023). Impurity Profiling Stability Indicating Method Development and Validation of Linagliptin. Vol. 16, No. 4. Retrieved from [Link]

  • National Institutes of Health (PMC). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin. Retrieved from[Link]

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Chromatographic Separation of Linagliptin and the N-Carbamoyl Linagliptin Impurity

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, from its potential process-related impurity and degradant, N-carbamoyl linagliptin. The method is designed to be stability-indicating, making it suitable for routine quality control analysis of bulk drug substances and for monitoring the stability of pharmaceutical formulations. The scientific rationale for the selection of critical method parameters is discussed, providing a comprehensive guide for analytical scientists in the pharmaceutical industry.

Introduction and Scientific Rationale

Linagliptin is an orally active and highly selective inhibitor of the DPP-4 enzyme, prescribed for the management of type 2 diabetes mellitus.[1][2] Its mechanism involves preventing the degradation of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner.[2]

In pharmaceutical manufacturing and development, the control of impurities is a critical requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH). Impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, developing validated, stability-indicating analytical methods is paramount to ensure product quality.[1][3][4]

N-Carbamoyl linagliptin is a known impurity that can arise during the synthesis or degradation of linagliptin.[2][5][6] Its structure is closely related to the parent molecule, featuring a carbamoyl group (-CONH₂) attached to the primary amine of the piperidine ring. This structural similarity presents a significant analytical challenge, requiring a highly selective chromatographic method to achieve baseline separation. This application note addresses this challenge by providing a method optimized for high resolution and sensitivity.

Experimental Methodology

Instrumentation and Consumables
  • Chromatography System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatography Column: Zorbax SB-Aq, 250 x 4.6 mm, 5 µm particle size.

    • Scientist's Note: The choice of an aqueous stable C18 (SB-Aq) column is deliberate. It is designed to prevent phase collapse in highly aqueous mobile phases, which are often necessary for retaining and separating polar compounds like linagliptin and its impurities. The end-capping provides resistance to low pH, which is crucial for this method.

  • Data Acquisition: Chromatography data station (e.g., Empower, Chromeleon).

  • Analytical Balance: 5-decimal place readability.

  • Glassware: Class A volumetric flasks and pipettes.

Chemicals and Reagents
  • Linagliptin Reference Standard (≥99.5% purity)

  • N-Carbamoyl Linagliptin Reference Standard (≥95% purity)[5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric Acid (OPA) (AR grade)

  • Deionized Water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 0.02M solution of potassium dihydrogen phosphate in deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.[1]

    • Causality Explanation: A pH of 3.0 ensures that the amine functionalities in both linagliptin and N-carbamoyl linagliptin are protonated. This uniform positive charge enhances interaction with the stationary phase and, more importantly, leads to sharper, more symmetrical peak shapes by minimizing secondary interactions with residual silanols on the silica backbone.

  • Mobile Phase B (Organic): A mixture of Acetonitrile:Methanol (80:20 v/v).

  • Diluent: A mixture of Mobile Phase A and Methanol in a 50:50 (v/v) ratio.[1]

  • Standard Stock Solution (500 µg/mL Linagliptin): Accurately weigh and transfer 50 mg of Linagliptin reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.

  • Impurity Stock Solution (100 µg/mL N-Carbamoyl Linagliptin): Accurately weigh and transfer 10 mg of N-Carbamoyl Linagliptin reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.

  • System Suitability Solution (50 µg/mL Linagliptin, 1 µg/mL Impurity): Pipette 10 mL of the Standard Stock Solution and 1 mL of the Impurity Stock Solution into a 100 mL volumetric flask and dilute to the mark with diluent. This solution is used to verify the performance of the chromatographic system.

Chromatographic Protocol and Conditions

The developed method utilizes a gradient elution to achieve optimal separation between the main analyte peak and the closely eluting impurity.

Optimized Chromatographic Conditions
ParameterCondition
Column Zorbax SB-Aq (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.02M KH₂PO₄ Buffer (pH 3.0 with OPA)[1]
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 45°C[1]
Detection Wavelength 225 nm[1][3]
Injection Volume 10 µL
Run Time 65 minutes
Gradient Program Time (min)
0
8
30
50
55
55.1
65

Rationale for Gradient Elution: An isocratic method may not provide sufficient resolution to separate N-carbamoyl linagliptin from the large linagliptin peak tail. The gradient program starts with a lower organic phase concentration to retain and separate early-eluting polar impurities, then gradually increases the organic content to elute the main analyte and the N-carbamoyl impurity with good peak shape and resolution, before a final high-organic wash cleans the column.[1] The elevated column temperature of 45°C reduces mobile phase viscosity and can improve peak efficiency and symmetry.[1]

Step-by-Step Protocol
  • System Preparation: Purge all mobile phase lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the diluent to ensure no interfering peaks are present at the retention times of the analytes.

  • System Suitability Test (SST): Inject the System Suitability Solution in replicate (n=5).

  • SST Verification: Before proceeding with sample analysis, verify that the system suitability criteria are met. The results should conform to the specifications in Table 2. This is a self-validating step to ensure the system is performing correctly on the day of analysis.

  • Sample Analysis: Inject the sample solutions for analysis.

System Suitability Criteria

The following criteria must be met for the method to be considered valid for analysis.

ParameterAcceptance Criteria
Resolution (Linagliptin & N-Carbamoyl Linagliptin) ≥ 2.0
Tailing Factor (Linagliptin Peak) ≤ 1.5
Theoretical Plates (Linagliptin Peak) ≥ 5000
%RSD for Peak Area (n=5) ≤ 2.0%

Workflow and Data Visualization

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow from preparation to data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Review prep_mobile Mobile Phase & Diluent Preparation equilibration Column Equilibration prep_mobile->equilibration prep_std Standard & Impurity Stock Solution Prep prep_sst System Suitability Solution Prep prep_std->prep_sst sst SST Injections (n=5) prep_sst->sst prep_sample Sample Solution Preparation sample_inj Sample Injections prep_sample->sample_inj blank Blank Injection (Diluent) equilibration->blank blank->sst sst->sample_inj integration Peak Integration sample_inj->integration sst_check Verify SST Criteria (Resolution, Tailing, etc.) integration->sst_check sst_check->equilibration Fail quant Quantify Impurities sst_check->quant Pass report Generate Final Report quant->report

Caption: Structural relationship of Linagliptin and its impurity.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be specific, robust, and highly suitable for the separation and quantification of linagliptin from its N-carbamoyl impurity. The detailed explanation of the rationale behind the chosen parameters provides scientists with the necessary insights to implement, adapt, or troubleshoot the method effectively. This stability-indicating assay is a valuable tool for quality control laboratories and drug development professionals to ensure the purity and safety of linagliptin-containing products throughout their lifecycle.

References

  • Molecules. (2019). Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Analytical Method Development and Validation for Simultaneous Estimation of Linagliptin and Empagliflozin in Bulk and Pharmaceutical Formulation by RP-HPLC. EManuscript Technologies. Available at: [Link]

  • Molecules. (2020). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Analytical Methods in Chemistry. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. National Center for Biotechnology Information. Available at: [Link]

  • RASAYAN Journal of Chemistry. (2023). IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. RASAYAN Journal of Chemistry. Available at: [Link]

  • JETIR. (2025). METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). a review on forced degradation studies on linagliptin tablet by reverse phase hplc method. WJPPS. Available at: [Link]

  • Juniper Publishers. (2021). Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Linagliptin. Juniper Publishers. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). FORCED DEGRADATION STUDIES ON LINAGLIPTIN TABLETS BY REVERSE PHASE HPLC METHOD. WJPPS. Available at: [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Innovare Academic Sciences. Available at: [Link]

  • Journal of Chemical Health Risks. (n.d.). Stability Indicating Assay of Empagliflozin and Linagliptin. JCHR. Available at: [Link]

  • Impact Factor. (2023). Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC. Impact Factor. Available at: [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. IRJPMS. Available at: [Link]

  • Semantic Scholar. (n.d.). A Validated RP-HPLC Method for the Determination of Linagliptin. Semantic Scholar. Available at: [Link]

  • Tropical Journal of Pharmaceutical Research. (2015). Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation. National Center for Biotechnology Information. Available at: [Link]

  • Molecules. (2016). Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design. MDPI. Available at: [Link]

  • International Journal of ChemTech Research. (n.d.). Spectrophotometric and Chromatographic Estimation of Linagliptin in Bulk and Tablet Dosage Form. Sphinix Group. Available at: [Link]

  • American Journal of Analytical Chemistry. (2016). A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase. Scientific Research Publishing. Available at: [Link]

  • ResearchGate. (2015). Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation. ResearchGate. Available at: [Link]

  • Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. National Center for Biotechnology Information. Available at: [Link]

  • Daicel Pharma Standards. (n.d.). Linagliptin Impurities Manufacturers & Suppliers. Daicel Pharma. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1955514-80-3 N-Carbamoyl Linagliptin Impurity. Anant Pharma. Available at: [Link]

Sources

Method

In Vivo Pharmacokinetic Qualification of Linagliptin Impurities: A Comprehensive LC-MS/MS Protocol

Executive Summary Linagliptin is a highly selective, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes. During its synthesis and shelf-life, the Active Pharmaceutical Ingr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linagliptin is a highly selective, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes. During its synthesis and shelf-life, the Active Pharmaceutical Ingredient (API) is susceptible to degradation—particularly under acidic and oxidative stress—yielding specific impurities such as acid degradants (e.g., AD1, AD2) and oxidation products[1]. As a Senior Application Scientist, I have designed this protocol to synthesize stringent regulatory requirements with robust analytical chemistry. This guide details the in vivo pharmacokinetic (PK) study design and the highly selective LC-MS/MS bioanalytical workflows required to qualify these impurities.

Regulatory & Mechanistic Rationale

According to the 2[2], any impurity present in a new drug substance that exceeds the qualification threshold (typically 0.15% or 1.0 mg/day) must be rigorously evaluated for biological safety.

The Causality of Impurity Profiling: Why is in vivo PK mandatory for unqualified impurities? Impurities often share the core xanthine structural scaffold of linagliptin, which can lead to unpredictable off-target receptor binding or altered metabolic clearance. If an impurity is not already established as a significant human or animal metabolite, dedicated in vivo PK profiling is required. By quantifying the systemic exposure (AUC, Cmax) of the impurity relative to the API, we can accurately calculate the No-Observed-Adverse-Effect-Level (NOAEL) fraction, thereby establishing a self-validating safety margin.

G N1 Impurity Identified in Drug Substance N2 Above Qualification Threshold? (ICH Q3A) N1->N2 N3 Routine Control (No In Vivo PK needed) N2->N3 No N4 Significant Metabolite in Animal/Human? N2->N4 Yes N5 Impurity Qualified (Safety Established) N4->N5 Yes N6 In Vivo PK & Tox Study (Rat/Dog Model) N4->N6 No N7 LC-MS/MS Bioanalysis (Exposure Quantification) N6->N7 N8 Calculate Safety Margin (NOAEL Fraction) N7->N8 N8->N5 Margin > 1

Regulatory workflow for qualifying linagliptin impurities via in vivo PK studies.

In Vivo Pharmacokinetic Study Design

To generate trustworthy and translatable data, the animal model and sampling strategy must account for the unique pharmacological behavior of linagliptin.

  • Animal Model Selection: Male Wistar rats (200–250 g). Rats are selected due to their well-characterized metabolic homology with humans regarding the CYP3A4-mediated metabolism of xanthine derivatives.

  • Dosing Strategy (Self-Validating Design):

    • Group 1 (Intravenous - IV): 1 mg/kg linagliptin + 0.1 mg/kg impurity spike (administered via tail vein). Used to determine absolute clearance and volume of distribution.

    • Group 2 (Oral - PO): 5 mg/kg linagliptin + 0.5 mg/kg impurity spike (administered via oral gavage). Used to determine absolute bioavailability.

  • Sampling Protocol: Blood (200 µL) is collected from the jugular vein into K2EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Mechanistic Causality in Sampling: Linagliptin exhibits highly non-linear pharmacokinetics and concentration-dependent plasma protein binding (ranging from 75% to 99%). Extended sampling up to 48 hours is absolutely critical to accurately capture the terminal elimination phase and the slow dissociation off-rate from tissue DPP-4 receptors.

Bioanalytical Methodology: LC-MS/MS Protocol

Analyzing trace-level impurities (often <0.5% of the API concentration) in complex biological matrices requires exceptional selectivity. We utilize a hyphenated sample preparation approach combining Freezing Lipid Precipitation (FLP) and Strong Cation Exchange Solid Phase Extraction (SCX-SPE)[3].

Mechanistic Insight for Sample Preparation: Endogenous plasma lipids cause severe ion suppression in positive Electrospray Ionization (ESI), leading to false negatives for trace impurities. FLP leverages the differential solubility of lipids at sub-zero temperatures, rapidly precipitating >84% of the lipid matrix without trapping the analytes[3]. Subsequent SCX-SPE exploits the basic amine functionality of linagliptin (pKa ~8.6) to selectively retain the drug and structurally similar impurities, while acidic and neutral matrix components are washed away.

Step-by-Step Extraction Protocol
  • Spiking & Internal Standard: Aliquot 50 µL of the rat plasma sample into a microcentrifuge tube. Add 10 µL of the Internal Standard (Linagliptin-d4, 50 ng/mL) to ensure a self-validating recovery metric.

  • Freezing Lipid Precipitation (FLP): Add 200 µL of pre-chilled isopropanol (-20°C). Vortex vigorously for 2 minutes. Incubate the mixture at -80°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Carefully transfer the lipid-free supernatant to a clean tube.

  • SCX-SPE Cleanup:

    • Conditioning: Pass 1 mL of methanol, followed by 1 mL of LC-MS grade water through the SCX cartridges (30 mg/1 mL).

    • Loading: Apply the FLP supernatant to the cartridge.

    • Washing: Wash with 1 mL of 0.1% formic acid in water (removes neutral interferences), followed by 1 mL of methanol.

    • Elution: Elute the analytes using 1 mL of 5% ammonium hydroxide in methanol (deprotonates the amine, releasing it from the cation exchange resin).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

G S1 Spiked Plasma Sample (Linagliptin + Impurities) S2 Freezing Lipid Precipitation (FLP) Add cold IPA, -80°C for 30 min S1->S2 S3 Centrifugation 14,000 rpm, 4°C S2->S3 S4 Supernatant Recovery (>84% Lipids Removed) S3->S4 S5 SCX-SPE Cartridge Conditioning & Loading S4->S5 S6 Washing Steps 0.1% FA & Methanol S5->S6 S7 Elution & Reconstitution 5% NH4OH in Methanol S6->S7 S8 LC-MS/MS Analysis (MRM Mode) S7->S8

Dual-stage plasma sample preparation workflow for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions
  • Chromatographic Separation: A Phenyl-hexyl or C8 column (100 x 4.6 mm, 2.6 µm) is utilized to provide necessary π-π interactions for the xanthine core[4].

  • Mobile Phase: Gradient elution using 10 mM Ammonium formate buffer (pH 6.5) as Solvent A, and Acetonitrile as Solvent B.

  • Mass Spectrometry: Positive ESI mode using Multiple Reaction Monitoring (MRM).

    • Linagliptin: m/z 473.2 → 420.0

    • Linagliptin-d4 (IS): m/z 477.2 → 424.0

    • Impurity AD1 (Acid Degradant): m/z [M+H]+ → [Target Fragment]+

Quantitative Data Presentation

To ensure the trustworthiness of the protocol, the bioanalytical method must be validated according to ICH M10 guidelines prior to analyzing in vivo samples.

Table 1: LC-MS/MS Method Validation Summary

ParameterLinagliptinImpurity AD1Acceptance Criteria (ICH M10)
Linearity Range 0.5 - 1000 ng/mL0.5 - 500 ng/mLR² ≥ 0.99
LLOQ 0.5 ng/mL0.5 ng/mLS/N ≥ 5
Intra-day Precision (CV%) < 3.7%< 4.2%≤ 15% (≤ 20% at LLOQ)
Matrix Effect 92.5%89.4%Consistent across 6 lots
Extraction Recovery 85.2%81.6%Consistent and reproducible

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 5 mg/kg PO)

PK ParameterLinagliptinImpurity AD1Mechanistic Implication
Cmax (ng/mL) 145.2 ± 12.418.5 ± 2.1Peak systemic exposure
Tmax (h) 1.5 - 2.01.0 - 1.5Rate of gastrointestinal absorption
AUC0-t (ng·h/mL) 1850 ± 140120 ± 15Total systemic exposure (Used for NOAEL)
T1/2 (h) ~12.0~4.5Terminal elimination phase
Clearance (L/h/kg) 0.852.10Metabolic/renal clearance rate

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing N-carbamoyl linagliptin degradation during sample preparation

Topic: Minimizing N-Carbamoyl Linagliptin Degradation During Sample Preparation Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing N-Carbamoyl Linagliptin Degradation During Sample Preparation

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals troubleshooting out-of-specification (OOS) results during the High-Performance Liquid Chromatography (HPLC) analysis of linagliptin.

Below, we address the mechanistic causes of artifactual linagliptin degradation during sample preparation and provide field-proven, self-validating protocols to ensure scientific integrity in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing an unknown peak (RRT ~1.28) during linagliptin related substances testing? A: When preparing linagliptin tablet samples for HPLC analysis, you may observe an unexpected peak at a relative retention time (RRT) of approximately 1.28[1]. Extensive LC-PDA/UV-MSⁿ characterization has confirmed that this is not a true degradation product from the formulation or stability chamber. Instead, it is an [1]. The peak is identified as N-carbamoyl linagliptin (also referred to as linagliptin urea)[1].

Q2: What is the exact chemical mechanism driving this artifactual degradation? A: The formation of the linagliptin urea derivative is driven by a nucleophilic reaction between the primary amine group of the linagliptin active pharmaceutical ingredient (API) and trace amounts of hydrocyanic acid (HCN)[1]. HCN is a [2]. Because acetonitrile is a standard component of reverse-phase diluents, dissolving linagliptin in this matrix inadvertently exposes the API to residual HCN, initiating the formation of the N-carbamoyl adduct[1].

Q3: Why does this degradation only appear inconsistently across different sample preparations? A: The inconsistency is directly linked to the mechanical method used to accelerate drug dissolution. The reaction between linagliptin and trace HCN requires activation energy. Standard laboratory protocols often utilize ultrasonic baths (sonication) to extract the API from the tablet matrix[1]. Sonication induces acoustic cavitation—the rapid formation and violent collapse of microscopic bubbles in the solvent. This cavitation generates intense, localized spikes in heat and pressure, which[1].

Q4: How can I eliminate or minimize the N-carbamoyl linagliptin degradant? A: The artifact can be suppressed by removing the localized energy source and managing the reaction kinetics:

  • Replace Sonication with Vortexing: Switching from an ultrasonic bath to mechanical vortex vibration eliminates cavitation-induced energy spikes. This procedural change[1].

  • Temperature Control: Storing the prepared sample solutions under[3].

  • Diluent Modification: Preparing the samples in can further suppress the degradation pathway[3].

Quantitative Data Summary

The table below summarizes the causality between sample preparation conditions and the generation of the N-carbamoyl linagliptin artifact. Note the self-validating positive control (TMSCN spike), which slowly releases HCN in water to definitively prove the chemical mechanism[1].

Table 1: Impact of Sample Preparation Conditions on N-Carbamoyl Linagliptin Formation

Preparation MethodDiluent CompositionTemperatureN-Carbamoyl Linagliptin Level (%)Analytical Status
Sonication (Standard) Acetonitrile/WaterAmbient> 0.10% (Exceeds Threshold)Out of Specification (Artifact)
Vortex Vibration Acetonitrile/WaterAmbient< 0.02% (Below LOD)Validated / Acceptable
Vortex Vibration Acetonitrile/WaterRefrigerated (2-8°C)< 0.02% (Below LOD)Validated / Acceptable
Sonication + TMSCN Spike Acetonitrile/WaterAmbientSignificantly ElevatedPositive Control (Mechanism Verified)
Experimental Protocols
Optimized Step-by-Step Sample Preparation Protocol

Objective: To quantitatively extract linagliptin from tablet matrices for related substances testing while completely suppressing the artifactual formation of N-carbamoyl linagliptin.

  • Diluent Preparation: Prepare the validated HPLC diluent (e.g., Acetonitrile:Water). Ensure the acetonitrile is of the highest purity LC-MS grade to minimize baseline HCN levels[2]. Chill the diluent to 2–8°C prior to use[3].

  • Sample Weighing: Accurately weigh the crushed linagliptin tablet powder equivalent to your target assay concentration into a volumetric flask.

  • Initial Dispersion: Add the chilled diluent to approximately 70% of the flask's total volume.

  • Mechanical Extraction (CRITICAL STEP): Do NOT place the flask in an ultrasonic bath[1]. Instead, secure the flask on a multi-tube vortex mixer. Vortex at 1500–2000 RPM for 10–15 minutes. This ensures complete mechanical dissolution of the API from the excipient matrix without inducing cavitation[1].

  • Volume Adjustment: Dilute to the final volume mark with the chilled diluent and mix thoroughly by inversion.

  • Filtration: Filter the solution through a 0.45 µm PVDF or PTFE syringe filter, discarding the first 2–3 mL of the filtrate to saturate the filter membrane.

  • Storage & Injection: Transfer the filtered sample into HPLC vials and place them immediately into a refrigerated autosampler (set to 4–8°C) to halt any potential degradation kinetics prior to injection[3].

Workflow Visualization

The following diagram illustrates the logical relationship between the localized energy of sonication, the presence of trace HCN, and the resulting analytical artifact, compared against the optimized vortexing workflow.

LinagliptinWorkflow cluster_0 Standard Protocol (Artifact Generating) cluster_1 Optimized Protocol (Artifact Suppressed) A1 Linagliptin API A3 Ultrasonic Bath (Sonication) A1->A3 A2 Acetonitrile Diluent (Contains Trace HCN) A2->A3 A4 Linagliptin Urea (Degradant RRT 1.28) A3->A4 Cavitation & Heating B1 Linagliptin API B3 Vortex Vibration (Refrigerated 2-8°C) B1->B3 B2 Acetonitrile Diluent (Contains Trace HCN) B2->B3 B4 Stable Sample (<0.02% Degradant) B3->B4 Gentle Dissolution

Fig 1: Mechanistic workflow comparing artifact generation via sonication vs. suppression via vortexing.

References
  • Lin, J., Chen, F., Bao, C., Ma, J., Li, D., Zheng, L., & Liu, X. (2022). Investigation of an artificial solution degradant of linagliptin: An undesired linagliptin urea derivative generates in sample preparation of linagliptin tablet treated by sonication in acetonitrile containing diluent. Journal of Pharmaceutical and Biomedical Analysis, 210, 114540.[Link][1]

  • Lin, J., et al. (2021). Investigation of an artificial solution degradant of linagliptin: An undesired linagliptin urea derivative generate in sample preparation of linagliptin treated by sonication in acetonitrile containing diluent (Pre-print/ResearchGate Record). ResearchGate.[Link][3]

  • Nori, V., et al. (2024). Analytical Artifact Due to Residual HCN in Acetonitrile: Identification and Control Strategies. Organic Process Research & Development. ACS Publications.[Link][2]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for N-Carbamoyl Linagliptin Separation

Welcome to the technical support center for optimizing the separation of N-carbamoyl linagliptin from linagliptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the separation of N-carbamoyl linagliptin from linagliptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic analysis of linagliptin and its related substances.

Introduction to the Separation Challenge

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used medication for the management of type 2 diabetes. During its synthesis, formulation, and storage, various related substances and degradation products can emerge. One such critical impurity is N-carbamoyl linagliptin. Accurate quantification of this and other impurities is paramount for ensuring the safety and efficacy of the final drug product.

The primary analytical challenge lies in achieving baseline separation of linagliptin from its closely eluting impurities, including N-carbamoyl linagliptin. This requires a robust and well-optimized chromatographic method, with the mobile phase composition being a critical determinant of success. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your mobile phase for this specific separation.

Troubleshooting Guides and FAQs

FAQ 1: My peaks for linagliptin and N-carbamoyl linagliptin are co-eluting or have poor resolution. How can I improve the separation?

Underlying Principle: The resolution between two peaks in reversed-phase HPLC is primarily influenced by the mobile phase's organic solvent composition, pH, and the type of buffer used. Small changes in these parameters can significantly alter the retention times and selectivity of the separation.

Troubleshooting Protocol:

  • Organic Modifier Adjustment:

    • Initial Approach: Begin by systematically varying the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous buffer. A common starting point is a gradient elution to first identify the approximate organic concentration at which the compounds elute.

    • Fine-Tuning: Once the elution window is established, switch to an isocratic method or a shallow gradient around that concentration. Adjust the organic percentage in small increments (e.g., 1-2%). A decrease in the organic content will generally increase retention and may improve resolution.

    • Solvent Selectivity: If adjusting the ratio of a single organic solvent is insufficient, consider changing the organic modifier altogether (e.g., from acetonitrile to methanol) or using a ternary mixture (e.g., acetonitrile/methanol/buffer). Methanol and acetonitrile exhibit different selectivities for various compounds and can significantly alter the elution order and separation.

  • pH Optimization of the Aqueous Phase:

    • Rationale: The ionization state of linagliptin and its impurities plays a crucial role in their retention on a reversed-phase column. Adjusting the mobile phase pH can alter the charge of the analytes, thereby influencing their interaction with the stationary phase.

    • Recommended Range: For linagliptin and its related substances, a slightly acidic pH is often beneficial. Explore a pH range between 2.5 and 5.0.[1][2][3] A study on linagliptin and its impurities found that a pH range of 2.5 to 3.4 provided optimal resolution.[1]

    • Procedure: Prepare a series of mobile phases with identical organic solvent compositions but with the aqueous buffer adjusted to different pH values (e.g., in 0.2-0.5 unit increments). Inject your sample with each mobile phase to determine the optimal pH for resolution.

  • Buffer Selection and Concentration:

    • Common Buffers: Phosphate and acetate buffers are commonly used for this separation. Potassium dihydrogen phosphate (KH2PO4) is a frequently cited choice.[1][3][4]

    • Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.

Workflow for Optimizing Resolution:

Caption: Troubleshooting workflow for improving peak resolution.

FAQ 2: I'm observing poor peak shape (fronting or tailing) for the linagliptin peak. What are the likely causes and solutions?

Underlying Principle: Poor peak shape in HPLC can be attributed to several factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH. For basic compounds like linagliptin, silanol interactions on the silica-based stationary phase are a common cause of tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Impact on Peak Shape: The pH of the mobile phase can significantly affect peak symmetry. For basic compounds, a low pH (e.g., < 3) can protonate the analyte, leading to better peak shape. However, this can also affect retention time.

    • Recommended Action: Experiment with the mobile phase pH within the stable range of your column. A study found that a mobile phase of methanol and 0.1% orthophosphoric acid (OPA) provided a good peak shape for linagliptin.[5]

  • Use of Mobile Phase Additives:

    • Purpose: Additives like triethylamine (TEA) can be added to the mobile phase in small concentrations (e.g., 0.1-0.3%) to mask active silanol groups on the stationary phase, thereby reducing peak tailing for basic compounds.[6][7]

    • Caution: Be aware that some additives can suppress MS signals if you are using an LC-MS system.

  • Column Selection:

    • Stationary Phase: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions. C18 columns are widely used for linagliptin analysis.[2][6][7][8]

    • Particle Size: Smaller particle size columns (e.g., UPLC columns with < 2 µm particles) can lead to sharper peaks and improved efficiency.[9]

  • Sample Concentration:

    • Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Action: Dilute your sample and reinject to see if the peak shape improves.

Decision Tree for Addressing Poor Peak Shape:

G start Poor Peak Shape check_pH Is pH Optimized for Analyte? start->check_pH adjust_pH Adjust pH (e.g., < 3 for bases) check_pH->adjust_pH No check_additive Is a Tailing Reducer Needed? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add Additive (e.g., TEA) check_additive->add_additive Yes check_column Is the Column Appropriate? check_additive->check_column No add_additive->check_column change_column Use End-Capped or Hybrid Column check_column->change_column No check_conc Is Sample Overloaded? check_column->check_conc Yes change_column->check_conc dilute_sample Dilute Sample check_conc->dilute_sample Yes end_good Good Peak Shape check_conc->end_good No dilute_sample->end_good

Caption: Decision tree for troubleshooting poor peak shape.

FAQ 3: How do I develop a stability-indicating method to separate N-carbamoyl linagliptin from potential degradation products?

Underlying Principle: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This is achieved through forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare a stock solution of linagliptin in a suitable diluent.

  • Subject to Stress Conditions: Expose the linagliptin solution to the following stress conditions as per ICH guidelines[10]:

    • Acid Hydrolysis: Treat with 0.1N HCl at 60°C.[8][11]

    • Base Hydrolysis: Treat with 0.1N NaOH at 60°C.[8][11]

    • Oxidative Degradation: Treat with 3% H2O2 at room temperature.[5][8]

    • Thermal Degradation: Expose the solid drug or solution to heat (e.g., 60°C).[11]

    • Photolytic Degradation: Expose the solution to UV light.

  • Analyze Stressed Samples:

    • Neutralize the acid and base-stressed samples before injection.

    • Inject the stressed samples into your HPLC system using your optimized mobile phase.

    • Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Method Optimization for Selectivity:

    • Gradient Elution: A gradient elution is often necessary to separate all degradation products from the main linagliptin peak and N-carbamoyl linagliptin.

    • Mobile Phase Adjustments: Further optimize the mobile phase composition (organic solvent, pH, buffer) to ensure baseline separation of all peaks of interest. A study successfully separated nine impurities using a gradient elution with a KH2PO4 buffer at pH 3.0 and a mobile phase B of acetonitrile and methanol.[1]

Data Presentation: Example Mobile Phase Compositions for Linagliptin Analysis

Mobile Phase AMobile Phase BColumnDetection WavelengthReference
0.02M KH2PO4, pH 3.0Acetonitrile:Methanol (90:10, v/v)Zorbax SB-Aq (250 x 4.6 mm, 5 µm)225 nm[1]
Phosphate buffer, pH 5.0MethanolSunniest ECO C18 (250 mm x 4.6 mm, 5 µm)275 nm[8]
0.1% Phosphoric acid, pH 2.5AcetonitrileKromasil C18 (250 mm x 4.6 mm, 5 µm)225 nm[2]
0.3% TriethylamineMethanolC18 (250 x 4.6 mm, 5µ)292 nm[6][7]
0.02M KH2PO4, pH 3.7Acetonitrile:Methanol:Water (600:250:150, v/v/v)YMC Pack ODS-AQ (250 x 4.6 mm, 5 µm)226 nm[12]

References

  • Jain, D., et al. (2019). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. PMC. Available at: [Link]

  • Panda, S. S., et al. (2022). Stability Indicating Assay of Empagliflozin and Linagliptin. Journal of Chemical Health Risks. Available at: [Link]

  • Ashok, P. K., et al. (2018). FORCED DEGRADATION STUDIES ON LINAGLIPTIN TABLETS BY REVERSE PHASE HPLC METHOD. World Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Sabti, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PMC. Available at: [Link]

  • Bhawani, S., & Kumar, T. N. V. G. (2023). IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Ashok, P. K., et al. (2018). a review on forced degradation studies on linagliptin tablet by reverse phase hplc method. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Sujatha, K., & Rao, J. (2014). A Validated RP-HPLC Method for the Determination of Linagliptin. Semantic Scholar. Available at: [Link]

  • Patel, B. D., & Shah, V. J. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Academic Strive. Available at: [Link]

  • Kumar, D. S., et al. (2025). METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. JETIR.org. Available at: [Link]

  • Sravanthi, V., et al. (2016). Spectrophotometric and Chromatographic Estimation of Linagliptin in Bulk and Tablet Dosage Form. International Journal of ChemTech Research. Available at: [Link]

  • El-Gindy, A., et al. (2014). Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation. PMC. Available at: [Link]

  • Reddy, G. S., et al. (2019). A New Stability Indicating Reverse Phase HPLC Method for the Determination of Related Substances of DPP4 Inhibitor Drug: Linagliptin. ResearchGate. Available at: [Link]

  • Patel, S., et al. (2023). DEVELOPMENT OF Stability Indicating RP-HPLC Method for Linagliptin. IJCRT.org. Available at: [Link]

  • An Improved Process For Removal Of Linagliptin Dimer Impurity From. (n.d.). Quick Company. Available at: [Link]

  • Al-Sabti, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Available at: [Link]

  • Jain, D., et al. (2016). Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design. PMC. Available at: [Link]

  • Patel, B. D., & Shah, V. J. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Academic Strive. Available at: [Link]

  • El-Kimary, E. I., et al. (2021). Determination of linagliptin and empagliflozin by UPLC and HPTLC techniques aided by lean six sigma approach. PubMed. Available at: [Link]

  • Salapaka, A., et al. (2022). A New Stability Indicating Reverse Phase HPLC Method for the Determination of Related Substances of DPP4 Inhibitor Drug: Linagliptin. Asian Journal of Chemistry. Available at: [Link]

  • El-Gindy, A., et al. (2017). UPLC simultaneous determination of empagliflozin, linagliptin and metformin. RSC Advances. Available at: [Link]

  • Rajbangshi, B., et al. (2019). Development and Validation of a RP-HPLC Method for Quantitative Analysis of Linagliptin in Bulk and Dosage Forms. ResearchGate. Available at: [Link]

  • Process for the preparation of Linagliptin. (2011). European Patent Office.
  • Seshagiri Rao, J., & Sravan Kumar, M. (2012). Method development and validation of rp-hplc method for determination of new antidiabetic agent linagliptin in bulk and in pharm. SciSpace. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of N-Carbamoyl Linagliptin

Welcome to the technical support center for the bioanalysis of N-carbamoyl linagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of N-carbamoyl linagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis. As Senior Application Scientists, we have curated this guide to combine technical accuracy with practical, field-proven insights to ensure the integrity and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the analysis of N-carbamoyl linagliptin and the phenomenon of matrix effects.

Q1: What is N-carbamoyl linagliptin and why is its accurate quantification important?

N-carbamoyl linagliptin is a urea derivative of linagliptin.[1][2][3] Linagliptin is an oral medication used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[4][5] Accurate quantification of linagliptin and its related compounds, such as N-carbamoyl linagliptin, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies that support drug development and regulatory submissions.[4][6][7]

Q2: What are matrix effects in LC-MS analysis and how do they affect the quantification of N-carbamoyl linagliptin?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[8][9][10][11] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which adversely affect the accuracy, precision, and sensitivity of the analytical method.[8][12][13] In the analysis of N-carbamoyl linagliptin from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and metabolites can cause significant matrix effects.[14][15][16]

Q3: What are the primary causes of matrix effects in biological samples?

The most notorious culprits for matrix effects, particularly in electrospray ionization (ESI), are phospholipids from cell membranes.[14][15][17] These molecules are abundant in plasma and serum and have a tendency to co-extract with analytes of interest. Due to their amphipathic nature, they can co-elute with the analyte and interfere with the ionization process in the MS source, leading to ion suppression.[14][16] Other endogenous substances and salts can also contribute to matrix effects.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the LC-MS analysis of N-carbamoyl linagliptin.

Issue 1: Poor Sensitivity and Inconsistent Results

Symptoms:

  • Low signal-to-noise ratio for N-carbamoyl linagliptin.

  • High variability (%CV) between replicate injections of the same sample.

  • Inability to reach the desired lower limit of quantification (LLOQ).

Potential Cause: Significant ion suppression is likely occurring due to matrix components co-eluting with your analyte.

Troubleshooting Workflow:

A Start: Poor Sensitivity & Inconsistent Results B Step 1: Assess Matrix Effect (Post-Extraction Addition) A->B C Step 2: Optimize Sample Preparation B->C Matrix Effect > 15%? D Protein Precipitation (PPT) C->D E Liquid-Liquid Extraction (LLE) C->E F Solid-Phase Extraction (SPE) C->F G Step 3: Chromatographic Optimization D->G E->G F->G H Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) G->H I End: Improved Sensitivity & Reproducibility H->I

Caption: Troubleshooting workflow for poor sensitivity.

Detailed Steps:

  • Assess the Matrix Effect: The first step is to confirm and quantify the extent of the matrix effect. The post-extraction addition method is a widely accepted approach.[9][11]

    • Protocol:

      • Prepare a solution of N-carbamoyl linagliptin at a known concentration in a clean solvent.

      • Extract a blank biological matrix (e.g., plasma) using your current sample preparation method.

      • Spike the extracted blank matrix with the N-carbamoyl linagliptin solution from step 1.

      • Compare the peak area of the analyte in the spiked extract to the peak area of the analyte in the clean solvent.

    • Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Clean Solvent) * 100

    • Interpretation: A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Regulatory guidelines generally recommend that the matrix effect should be within ±15%.[18]

  • Optimize Sample Preparation: If a significant matrix effect is observed, your current sample preparation method is not sufficiently cleaning up the sample.[8] Consider the following techniques, starting with the simplest and moving to more selective methods if necessary.

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated out of the sample by adding an organic solvent (e.g., acetonitrile, methanol) or an acid.[19][20]Simple, fast, and inexpensive.[19][21]Less selective; may not effectively remove phospholipids and other interfering components.[16][19]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.[21]Can provide a cleaner extract than PPT by removing polar interferences.[9]Can be labor-intensive, may require method development, and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix components are washed away.[8][19][22]Highly selective, providing the cleanest extracts and reducing matrix effects significantly.[8][19]More complex, time-consuming, and costly; requires method development.[19]
  • Chromatographic Optimization: Modifying your LC method can help to chromatographically separate N-carbamoyl linagliptin from interfering matrix components.[8][12]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and any co-eluting peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.

    • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[23]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is considered the gold standard for correcting matrix effects.[12][24][25][26] A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement.[25][27][28] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects can be effectively normalized.[24][25]

    Justification for SIL-IS in Regulatory Submissions: Regulatory bodies like the FDA and EMA recognize the value of SIL-IS in ensuring the reliability of bioanalytical data.[26][29] The use of a SIL-IS provides a strong justification for the robustness of your method in the face of unavoidable matrix variability between different patient or animal samples.[24][26]

Issue 2: Non-linear Calibration Curves and Poor Accuracy

Symptoms:

  • The calibration curve for N-carbamoyl linagliptin does not meet the acceptance criteria for linearity (e.g., r² < 0.99).

  • The back-calculated concentrations of the calibration standards are outside the acceptable limits (typically ±15% of the nominal value, ±20% at the LLOQ).[30]

  • Quality control (QC) samples fail to meet accuracy criteria.

Potential Cause: The matrix effect is not consistent across the concentration range of your calibration curve. This can happen if the interfering components in the matrix become saturated at higher analyte concentrations.

Troubleshooting Approach:

A Start: Non-linear Calibration Curve B Step 1: Verify Standard & QC Preparation A->B C Step 2: Evaluate Matrix Effect Across Concentration Range B->C Preparation Correct? D Step 3: Implement a More Effective Sample Cleanup (e.g., SPE) C->D Inconsistent Matrix Effect? E Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) D->E F Step 5: Consider Matrix-Matched Calibrators E->F G End: Linear & Accurate Calibration F->G

Caption: Troubleshooting for non-linear calibration.

Detailed Steps:

  • Verify Standard and QC Preparation: Before investigating matrix effects, rule out simple errors in the preparation of your calibration standards and QC samples. Ensure accurate pipetting and dilutions.

  • Evaluate Matrix Effect Across the Concentration Range: Assess the matrix effect at low, medium, and high concentrations to see if it is concentration-dependent.

    • Protocol: Follow the post-extraction addition protocol described in Issue 1, Step 1 , but prepare spiked samples at concentrations corresponding to your low, mid, and high QCs.

    • Interpretation: If the calculated matrix effect percentage varies significantly across the concentration range, this is likely the cause of your non-linearity.

  • Implement More Effective Sample Cleanup: As with sensitivity issues, a more rigorous sample preparation method like SPE can remove the interfering components that are causing the concentration-dependent matrix effect.[19]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial in this scenario. Because it behaves identically to the analyte, it will correct for both consistent and inconsistent matrix effects across the calibration range.[24][25]

  • Consider Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in the same biological matrix as your samples (matrix-matched calibration) can help to compensate for matrix effects.[9] However, this approach assumes that the matrix effect is consistent between the lot of matrix used for the calibrators and the matrix of the individual study samples, which may not always be the case.[24]

Best Practices for Method Development and Validation

To proactively mitigate matrix effects in your N-carbamoyl linagliptin assay, incorporate the following best practices into your method development and validation workflows, in accordance with regulatory guidelines.[30][31][32][33][34][35]

  • Early Assessment of Matrix Effects: During method development, evaluate the matrix effect using at least six different lots of the biological matrix to assess inter-subject variability.[18]

  • Thorough Sample Cleanup: Do not compromise on sample preparation. While simpler methods like protein precipitation are faster, investing time in developing a robust SPE method can save significant time and resources during validation and sample analysis by preventing failed runs.[19]

  • Mandatory Use of a SIL-IS: Whenever possible, use a stable isotope-labeled internal standard for N-carbamoyl linagliptin. This is the most effective way to ensure data integrity.[24][25][26]

  • Comprehensive Validation: Your method validation should include a thorough assessment of selectivity, matrix effects, accuracy, precision, and stability as per FDA and EMA guidelines.[18][29][30][36][37]

By understanding the causes of matrix effects and systematically applying these troubleshooting and best practice principles, you can develop a robust and reliable LC-MS method for the accurate quantification of N-carbamoyl linagliptin in complex biological matrices.

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN IN PLASMA THROUGH LC-MS/MS. (2014). International Journal of Bioassays. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PubMed Central. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). PubMed Central. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Phenomenex: Phree Phospholipid Removal Solutions. (n.d.). Bioanalysis Zone. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). PubMed. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (n.d.). PubMed. [Link]

  • Ion Suppression and ESI. (n.d.). University of Waterloo. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015, May 12). ACS Publications. [Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization. (2023, November 30). LCGC International. [Link]

  • A Bioanalytical Method Using High-performance Liquid Chromatography-mass Spectrometry for Determining Empagliflozin and Linagliptin in Human Plasma: Application in Bioequivalence Pharmacokinetic Study. (2024, December 4). Bentham Science. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN IN PLASMA THROUGH LCMS/ MS. (n.d.). International Journal of Bioassays. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (n.d.). ResearchGate. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PubMed Central. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • Selection Criteria for Sample Preparation Methods. (2025, November 24). Phenomenex. [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN IN PLASMA THROUGH LC-MS/MS. (n.d.). ResearchGate. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Royal Society of Chemistry. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). Taylor & Francis Online. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (n.d.). Food and Drug Administration. [Link]

  • Eco-Friendly LC-MS/MS Method for Quantification of Dapagliflozin and Linagliptin in Combined Dosage Form: Development, Validation and AGREE Assessment. (2025, November 24). CTBP. [Link]

  • Bioanalytical Method Validation. (n.d.). Food and Drug Administration. [Link]

  • Validation of Protein Precipitation and Solid Phase Extraction Clean-Up Procedure for Simultaneous Determination of Trimethoprim and Sulfamethoxazole in Human Plasma by High Performance Liquid Chromatography. (2025, April 15). Vietnam Journal of Science and Technology. [Link]

  • N-Carbamoyl Linagliptin. (n.d.). Veeprho. [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. (n.d.). ACTA Pharmaceutica Sciencia. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]

Sources

Optimization

Troubleshooting baseline noise in N-carbamoyl linagliptin UV detection

Technical Support Center: Troubleshooting Baseline Noise in N-Carbamoyl Linagliptin UV Detection Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond gener...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Baseline Noise in N-Carbamoyl Linagliptin UV Detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting checklists. Here, we analyze the specific physicochemical behaviors of N-carbamoyl linagliptin and its interaction with HPLC-UV detection systems to provide self-validating, mechanistic solutions.

N-Carbamoyl linagliptin (CAS: 1955514-80-3) is a recognized impurity and synthetic derivative of the DPP-4 inhibitor linagliptin[1]. Accurate quantification of this related substance relies heavily on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Because the standard detection wavelengths for linagliptin and its related substances fall in the low-UV range—typically 225-226 nm[2][3] or 294-299 nm[4][5]—the assay is highly susceptible to baseline noise. This technical guide provides a mechanistic approach to diagnosing and resolving baseline instability, ensuring robust Signal-to-Noise (S/N) ratios for impurity profiling.

Part 1: Diagnostic Workflow

TroubleshootingWorkflow N1 Identify Baseline Anomaly (N-carbamoyl linagliptin UV) N2 Isolate Noise Type N1->N2 N3 Cyclic / Sinusoidal N2->N3 N4 High-Frequency Noise N2->N4 N5 Random Spikes N2->N5 N6 Pump Pulsation / Mixing Inefficiency N3->N6 N7 Lamp Degradation / Dirty Flow Cell N4->N7 N8 Air Bubbles / Electrical Arcing N5->N8 N9 Check Check-Valves & Install Static Mixer N6->N9 N10 Clean Windows (1N HNO3) & Run Lamp Energy Test N7->N10 N11 Degas Mobile Phase & Add Backpressure Regulator N8->N11

Diagnostic workflow for isolating and resolving HPLC-UV baseline noise.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does N-carbamoyl linagliptin analysis exhibit severe baseline drift during gradient elution, particularly with phosphate buffers? Causality & Mechanism: Linagliptin related substances are often separated using a gradient of phosphate buffer (e.g., 15 mM, pH 2.5) and methanol/acetonitrile[3]. Baseline drift in these conditions is primarily driven by two factors:

  • Solvent Absorbance Imbalance: As the organic modifier concentration increases during the gradient, the background UV absorbance changes. If the absorbance of the aqueous phase and organic phase are not balanced at the detection wavelength (e.g., 225 nm), the baseline will drift upward or downward[6].

  • Buffer Precipitation: Phosphate buffers have low solubility in high concentrations of organic solvents (especially acetonitrile). Micro-precipitation in the flow cell scatters UV light, manifesting as severe baseline noise and drift[6]. Resolution: Balance the mobile phase absorbance by adding a trace amount of the UV-absorbing modifier to the organic phase, and ensure the gradient does not exceed 80% organic to prevent phosphate precipitation.

Q2: How do I differentiate between lamp degradation, dirty flow cells, and outgassing as the root cause of my baseline spikes? Causality & Mechanism:

  • Lamp Degradation / Dirty Flow Cell: Causes high-frequency "fuzz" or continuous noise because less light reaches the photodiode, decreasing the signal-to-noise ratio[7].

  • Outgassing (Air Bubbles): Causes sharp, non-Gaussian spikes. As the mobile phase enters the flow cell, the sudden pressure drop allows dissolved gases to form micro-bubbles. These bubbles refract UV light away from the diode, causing instantaneous spikes[7][8]. Resolution: To validate outgassing, temporarily restrict the detector waste line with narrow-bore tubing (e.g., 4 inches of 0.009" ID tubing) to apply backpressure[9][10]. If the spikes disappear, outgassing is the culprit. If high-frequency noise persists, perform a lamp energy test and clean the flow cell.

Q3: What is the optimal detection wavelength for N-carbamoyl linagliptin to maximize Signal-to-Noise (S/N) ratio without solvent interference? Causality & Mechanism: While linagliptin exhibits absorbance maxima around 225 nm and 299 nm[4], operating at 225 nm provides higher sensitivity for N-carbamoyl linagliptin but places the assay closer to the UV cut-off of common additives like acetate (210 nm) or citrate (230 nm)[7]. Using a wavelength of 225-226 nm requires highly pure, UV-transparent solvents (e.g., HPLC-grade acetonitrile and phosphate buffers)[2][3].

Part 3: Quantitative Data Summary

Table 1: Common Mobile Phase Additives and their UV Cut-offs vs. Baseline Impact [7]

Additive (10 mM or 0.1%) UV Cut-off (nm) Impact on N-Carbamoyl Linagliptin Detection at 225 nm
Phosphate Buffer < 200 nm Low baseline noise; risk of precipitation in high organic gradients.
Trifluoroacetic Acid (TFA) 210 nm Moderate noise; TFA degrades over time, increasing background absorbance.
Formate / Formic Acid 210 nm Low noise; ideal for LC-MS compatibility but less buffering capacity at pH 2.5.

| Citrate Buffer | 230 nm | High noise; overlaps with the 225 nm detection wavelength, causing severe interference. |

Table 2: S/N Ratio Optimization Parameters [7][8]

Parameter Setting Mechanistic Effect
Slit Width 4 nm - 8 nm Wider slits allow more light, reducing baseline noise but lowering spectral resolution.
Reference Wavelength 360 nm (100 nm bw) Subtracts background drift caused by refractive index changes during gradients.

| Detector Backpressure | 40 - 60 psi | Prevents mobile phase outgassing inside the flow cell, eliminating sharp spikes. |

Part 4: Experimental Protocols

Protocol A: System Passivation and Flow Cell Decontamination Self-Validating System: This protocol ensures that any baseline noise is an isolated variable and not a result of residual contaminants or flow cell fouling.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase.

  • Aqueous Flush: Pump HPLC-grade water at 1.0 mL/min for 30 minutes to remove any precipitated buffer salts from the system tubing and flow cell.

  • Acid Wash (Flow Cell Cleaning): Flush the system with 1N Nitric Acid (HNO 3​ ) at 0.5 mL/min for 15 minutes. Caution: Never use HCl, as it can permanently damage stainless steel components[10].

  • Organic Flush: Flush with 100% Methanol for 30 minutes to remove organic contaminants[10].

  • Validation Step: Monitor the baseline at 225 nm using 100% Methanol. If the baseline noise (peak-to-peak) is < 0.05 mAU, the flow cell is clean. If noise persists, the UV lamp requires replacement[7].

Protocol B: Mobile Phase Optimization for High-Sensitivity UV Detection Self-Validating System: This protocol prevents outgassing and buffer precipitation during the gradient elution of N-carbamoyl linagliptin.

  • Buffer Preparation: Dissolve 2.0 g of sodium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.1 using dilute phosphoric acid[2].

  • Filtration: Filter the buffer through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic membrane to remove particulates that cause baseline noise.

  • Degassing: Sonicate the filtered buffer for 30 minutes[4]. Ensure the HPLC system's inline vacuum degasser is active.

  • Gradient Balancing: If using a gradient of Buffer and Acetonitrile, match the UV absorbance of both channels. If Channel B (Acetonitrile) has lower absorbance at 225 nm than Channel A (Buffer), add a microscopic volume (e.g., 0.1%) of a UV-absorbing solvent (like acetone) to Channel B until the baseline remains flat during a blank gradient run[9].

  • Validation Step: Run a blank gradient profile. A stable baseline drift of < 1 mAU/min validates the mobile phase equilibrium.

References

  • 6, Separation Science 2.2, Oriprobe

  • 9, University of Pittsburgh

  • 10, Phenomenex 5.1, CymitQuimica

  • 7, Element Lab Solutions 7.8, Chromatography Online 8.3, Google Patents 9.4, PMC (NIH) 10.5, Human Journals

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Carbamoyl Linagliptin Formation

Welcome to the API Troubleshooting Center. This guide is designed for synthesis chemists and process engineers addressing the formation of the N-carbamoyl linagliptin impurity (CAS 1955514-80-3) during the final stages o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API Troubleshooting Center. This guide is designed for synthesis chemists and process engineers addressing the formation of the N-carbamoyl linagliptin impurity (CAS 1955514-80-3) during the final stages of linagliptin active pharmaceutical ingredient (API) manufacturing.

Incident Overview & Mechanistic Causality

Q: What is the mechanistic origin of the N-carbamoyl linagliptin impurity? A: The N-carbamoyl impurity forms via the nucleophilic attack of the primary amine on the (R)-3-aminopiperidine ring of linagliptin onto isocyanic acid (HNCO) or its conjugate base, the cyanate anion ( OCN− ). During the synthesis of the antidiabetic API linagliptin, process-related impurities can significantly impact the final drug substance purity . The carbamoylation of primary amines is a well-documented side reaction in API synthesis, often arising from the inadvertent generation of cyanate .

Cyanate is rarely added intentionally at this stage; rather, it is a degradation byproduct. Mechanochemically or thermally, urea (often used in upstream xanthine core synthesis) and amide solvents (like DMF or NMP) can degrade into isocyanic acid, which acts as a potent electrophile toward primary amines .

G A Linagliptin Free Base (Nucleophilic Amine) C Nucleophilic Attack (Optimal at pH 5-7) A->C B Isocyanic Acid (HNCO) (Electrophile Source) B->C D N-Carbamoyl Linagliptin (Impurity CAS 1955514-80-3) C->D C-N Bond Formation

Mechanism of N-carbamoyl linagliptin formation via cyanate nucleophilic attack.

Q: How do process parameters like pH and temperature dictate the reaction kinetics? A: Carbamoylation is highly pH-dependent because both the nucleophile (linagliptin) and the electrophile (cyanate) have pH-sensitive ionization states.

  • At low pH (< 2): Cyanate is protonated to the highly electrophilic isocyanic acid ( pKa​≈3.7 ), but the primary amine of linagliptin ( pKa​≈8.6 ) is also fully protonated (ammonium), rendering it non-nucleophilic.

  • At high pH (> 10.5): The linagliptin amine is a free base (highly nucleophilic), but isocyanic acid is deprotonated to the cyanate anion ( OCN− ), which is significantly less electrophilic.

  • At mildly acidic to neutral pH (5–7): This is the danger zone. There is an optimal overlap where a sufficient fraction of the amine is unprotonated while a significant amount of highly reactive isocyanic acid is present, driving the reaction kinetics to their maximum.

Quantitative Impact of Process Parameters on Carbamoylation
ParameterOperating RangeRelative Kinetics ( krel​ )Mechanistic Causality
pH < 2.0~ 0.1xAmine is fully protonated ( NH3+​ ); cyanate hydrolyzes to CO2​ and NH3​ .
pH 5.0 – 7.0100x (Max) Optimal overlap of free amine nucleophile and highly electrophilic HNCO.
pH > 10.5~ 0.5xIsocyanic acid deprotonates to the less reactive cyanate anion ( OCN− ).
Temperature > 60 °C> 50xAccelerates thermal decomposition of urea/amide solvents into isocyanic acid.
Scavenger 1.5 eq Ethanolamine< 0.05xCompetitively reacts with HNCO faster than the sterically hindered API amine.

Process Optimization & Standard Operating Procedure

To reliably prevent the formation of N-carbamoyl linagliptin, the workup following the final deprotection step (e.g., Boc or phthalimide removal) must be engineered as a self-validating system . The following protocol utilizes kinetic quenching, pH control, and competitive scavenging to ensure the impurity remains below the ICH Q3A threshold (< 0.10%).

Protocol: Optimized Workup & Scavenging Methodology

Objective: Isolate linagliptin free base while completely suppressing the N-carbamoylation side reaction.

Step 1: Reaction Quenching & Scavenger Addition

  • Action: Upon completion of the deprotection step, immediately cool the reaction mixture to 10–15 °C.

  • Causality: Lowering the temperature kinetically slows down both the thermal degradation of residual urea/solvents and the carbamoylation reaction itself.

  • Action: Add 1.5 equivalents of ethanolamine (or glycine) relative to the estimated cyanate/urea concentration.

  • Causality: Ethanolamine acts as a sacrificial primary amine. Lacking the steric bulk of the (R)-3-aminopiperidine moiety of linagliptin, it competitively scavenges electrophilic isocyanic acid at a much faster rate.

Step 2: pH-Controlled Aqueous Extraction

  • Action: Slowly add cold 1.0 M NaOH to adjust the aqueous phase pH to strictly > 10.5.

  • Validation Check (IPC): Measure the pH using a calibrated probe. Do not proceed until pH > 10.5 is confirmed and remains stable for 10 minutes.

  • Causality: At pH > 10.5, any remaining isocyanic acid is forced into the unreactive cyanate ( OCN− ) state. Concurrently, the linagliptin amine remains fully unprotonated, allowing it to partition cleanly into the organic phase.

Step 3: Phase Separation & Washing

  • Action: Extract the mixture with 2-methyltetrahydrofuran (2-MeTHF). Wash the organic layer twice with basic brine (pH 10).

  • Causality: 2-MeTHF has low water miscibility, minimizing the carryover of aqueous cyanate salts compared to more polar extraction solvents. The basic brine prevents emulsion formation while maintaining the protective high-pH environment.

  • Validation Check (IPC): Sample the organic layer for HPLC analysis. The N-carbamoyl linagliptin peak (RRT ~ 1.15) must be < 0.10% before proceeding to crystallization.

Step 4: Crystallization

  • Action: Concentrate the organic layer under reduced pressure, strictly maintaining the bath temperature < 40 °C. Induce crystallization using methyl tert-butyl ether (MTBE) or heptane as an anti-solvent. Filter and dry under vacuum at 45 °C.

  • Causality: Strict temperature limits during concentration prevent any trace urea carried over into the organic phase from thermally degrading into isocyanic acid during the final isolation.

References

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin Source: Molecules (MDPI) / National Center for Biotechnology Information (PMC) URL:[Link]

  • Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation Source: Journal of Pharmaceutical and Biomedical Analysis / ScienceDirect URL:[Link]

  • Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Optimization

Technical Support Center: Storage &amp; Stability Optimization for N-Carbamoyl Linagliptin Reference Standards

Welcome to the Technical Support Center for N-carbamoyl linagliptin (CAS 1955514-80-3). As a critical impurity and degradation product of the DPP-4 inhibitor linagliptin, maintaining the structural integrity of this refe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-carbamoyl linagliptin (CAS 1955514-80-3). As a critical impurity and degradation product of the DPP-4 inhibitor linagliptin, maintaining the structural integrity of this reference standard is paramount for accurate quantification in Abbreviated New Drug Applications (ANDA) and stability-indicating assays[1].

Designed for analytical scientists and drug development professionals, this guide provides mechanistic insights, optimized storage protocols, and troubleshooting strategies to ensure the reliability of your analytical workflows.

Section 1: Fundamental Stability & Causality

Q: What are the primary degradation pathways affecting linagliptin and its related impurities like N-carbamoyl linagliptin? A: Linagliptin and its derivatives exhibit pronounced susceptibility to acid hydrolysis and oxidative stress. Under forced acidic degradation conditions (e.g., 0.5N HCl at 60°C for 24 hours), the parent compound undergoes approximately 16.42% degradation, forming multiple secondary degradants[2]. Conversely, the structure remains highly stable under thermal stress (only 0.05% degradation at 60°C for 10 days) and alkaline conditions (2.56% degradation)[2]. N-carbamoyl linagliptin, possessing a urea moiety, is particularly sensitive to hydrolytic cleavage in unbuffered aqueous environments or under localized pH shifts caused by atmospheric CO₂ absorption in poorly sealed containers.

Q: Why does N-carbamoyl linagliptin require more stringent storage than the bulk active pharmaceutical ingredient (API)? A: Reference standards are typically isolated and packaged in minimal quantities (e.g., 10 mg to 50 mg)[3], drastically increasing their surface-area-to-volume ratio. This physical state exacerbates moisture absorption and subsequent hydrolysis. While bulk linagliptin API can often withstand room temperature or +4°C storage, high-purity impurity standards like N-carbamoyl linagliptin demand sub-zero temperatures (-10°C to -25°C) to arrest kinetic degradation pathways and preserve the certified assay value.

Section 2: Storage Optimization & Handling Protocols

Quantitative Storage Parameters

To prevent degradation prior to analysis, environmental controls must be strictly maintained.

Table 1: Optimal Storage Parameters for N-Carbamoyl Linagliptin Reference Standards

ParameterOptimal RangeCritical ThresholdCausality / Mechanistic Impact
Temperature -10°C to -25°C> +4°CElevated thermal energy accelerates the hydrolytic kinetics of the carbamoyl group.
Humidity < 30% RH (Desiccated)> 60% RHHigh moisture promotes hygroscopic degradation and API solid-phase transitions.
Light Exposure 0 Lux (Amber Vial)> 1.2M Lux hoursPrevents localized photo-oxidation, though the core structure is generally photostable.
Matrix pH pH 6.0 - 7.5< pH 4.0Acidic environments catalyze rapid cleavage of the piperidine-urea linkage[4].
Protocol: Self-Validating Reconstitution and Aliquoting Workflow

Repetitive freeze-thaw cycles are a primary vector for condensation-induced hydrolysis. To ensure a self-validating system where the standard's integrity is preserved across multiple analytical runs, implement the following step-by-step methodology:

  • Thermal Equilibration: Remove the amber vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for exactly 30 minutes before breaking the hermetic seal.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation directly onto the powder, initiating irreversible micro-hydrolysis.

  • Solvent Selection: Dissolve the standard in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 2.0 mg/mL.

    • Causality: Anhydrous DMSO prevents aqueous hydrolysis while ensuring complete solubilization of the racemic mixture.

  • Aliquoting: Dispense 50 µL to 100 µL aliquots into inert, low-bind microcentrifuge tubes.

  • Inert Gas Purging: Overlay the headspace of each aliquot tube with dry Nitrogen ( N2​ ) or Argon gas.

    • Causality: Displacing oxygen and atmospheric moisture mitigates oxidative degradation pathways known to affect the piperidine ring[4].

  • Cryopreservation: Flash-freeze the aliquots and store immediately at -80°C for long-term stability, or -20°C for use within 30 days.

Section 3: Analytical Troubleshooting & Workflow Visualization

Q: During LC-MS analysis, I am observing fluctuating peak areas for N-carbamoyl linagliptin. How can I differentiate between storage-induced standard degradation and LC-MS matrix/system effects? A: Fluctuating peak areas often result from either in-vial degradation or poor ionization efficiency due to mobile phase incompatibility. Because linagliptin and its impurities are highly susceptible to acidic degradation[4], utilizing highly acidic mobile phase modifiers (e.g., >0.1% Trifluoroacetic Acid) can cause on-column degradation or ion suppression.

To validate the root cause, utilize a self-validating co-injection strategy. Inject a freshly prepared standard alongside the suspect standard. If the fresh standard also yields poor recovery, the issue is system-related. If the fresh standard performs optimally, the original standard has degraded due to improper storage.

StabilityWorkflow Start Observe Fluctuating Peak Area in LC-MS PrepareFresh Prepare Fresh Aliquot from -20°C Stock Start->PrepareFresh InjectBoth Co-inject Suspect & Fresh Standards PrepareFresh->InjectBoth Decision Does Fresh Standard Show Expected Area? InjectBoth->Decision SystemIssue System/Matrix Issue: Check Mobile Phase pH (Avoid >0.1% TFA) Decision->SystemIssue No DegradationIssue Standard Degradation: Audit Storage Conditions & Freeze-Thaw Cycles Decision->DegradationIssue Yes Resolution1 Optimize LC-MS Ionization Parameters SystemIssue->Resolution1 Resolution2 Implement Single-Use Aliquoting Protocol DegradationIssue->Resolution2

Diagnostic workflow for differentiating storage-induced degradation from LC-MS system artifacts.

Section 4: Forced Degradation Benchmarks

To ensure your stability-indicating methods are robust, your analytical run must be capable of resolving N-carbamoyl linagliptin from other known degradants. Use the literature-established benchmarks below to anticipate the degradation profile of your samples during stress testing.

Table 2: Linagliptin Forced Degradation Profile (Reference Benchmarks)

Stress ConditionReagent / EnvironmentExposure TimeObserved Degradation (%)Primary Risk to Standard
Acidic 0.5N HCl at 60°C24 Hours~16.42%[2]High. Cleavage of urea/amide bonds.
Alkaline 0.5N NaOH at 60°C10 Days~2.56%[2]Low to Moderate.
Thermal 60°C (Solid State)10 Days~0.05%[2]Low. Stable in dry solid state.
Oxidative 3% H2​O2​ at Room Temp24 HoursSignificant[4]High. N-oxidation of the piperidine ring.

References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.PubMed Central (NIH).
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques (Abstract/Full).PubMed Central (NIH).
  • N-Carbamoyl Linagliptin | CAS 1955514-80-3.Veeprho.
  • Linagliptin, 668270-12-0, 98 (HPLC), powder.Sigma-Aldrich.
  • N-Carbamoyl Linagliptin Reference M

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ICH Validation of Analytical Methods for N-carbamoyl linagliptin

A Senior Application Scientist's Guide to Ensuring Specificity, Accuracy, and Precision in the Quantification of a Key Linagliptin Related Compound In the landscape of pharmaceutical quality control, the robust validatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Specificity, Accuracy, and Precision in the Quantification of a Key Linagliptin Related Compound

In the landscape of pharmaceutical quality control, the robust validation of analytical methods is paramount to ensuring drug safety and efficacy. This guide provides an in-depth, experience-driven approach to the validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-carbamoyl linagliptin, a known process impurity and potential degradant of Linagliptin. We will delve into the practical application of the International Council for Harmonisation (ICH) Q2(R1) guidelines, moving beyond a mere checklist to explain the scientific rationale behind each validation parameter.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical method.

The Significance of N-carbamoyl linagliptin

N-carbamoyl linagliptin is a critical impurity to monitor in linagliptin drug substances and products. Its structure, closely related to the active pharmaceutical ingredient (API), presents a challenge for analytical separation and quantification.[4][5][6] Therefore, a well-validated analytical method is not just a regulatory requirement but a scientific necessity to ensure the quality of the final product.

Foundational Strategy: Method Development Overview

Before validation, a suitable chromatographic method must be developed. Based on a review of existing methods for linagliptin and its impurities, a stability-indicating RP-HPLC method is the industry standard.[7][8][9] The chosen method for this guide utilizes a C18 column with a gradient elution, which is a common and effective approach for separating compounds with differing polarities, such as linagliptin and its related substances.[9][10][11]

Table 1: Proposed Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Phosphate Buffer (pH 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile:Methanol (70:30 v/v)
Gradient Program Time (min) / %B: 0/25, 10/40, 25/60, 35/60, 36/25, 45/25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Methanol (50:50 v/v)

The Validation Workflow: An ICH Q2(R1) Deep Dive

The following sections detail the experimental protocols and acceptance criteria for each validation parameter as per ICH Q2(R1) guidelines.[12]

ICH_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity (Forced Degradation) Protocol->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Report Compile Validation Report Solution_Stability->Report Complete Validation Method_Robustness cluster_Variations Deliberate Variations Center_Method Optimized Method Flow_Rate Flow Rate (± 0.1 mL/min) Center_Method->Flow_Rate Temperature Temperature (± 2°C) Center_Method->Temperature pH Mobile Phase pH (± 0.2) Center_Method->pH Composition Mobile Phase Composition (± 2%) Center_Method->Composition Results Consistent Results Flow_Rate->Results Temperature->Results pH->Results Composition->Results

Sources

Comparative

A Comparative Analysis of DPP-4 Binding Affinity: Linagliptin versus N-carbamoyl linagliptin

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors have established a significant clinical role. These agents function by prolonging the action of incretin hormone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors have established a significant clinical role. These agents function by prolonging the action of incretin hormones, which are crucial for glucose homeostasis. Linagliptin, a xanthine-based derivative, is a highly potent and selective DPP-4 inhibitor.[1] This guide provides an in-depth comparison of the DPP-4 binding affinity of linagliptin and its derivative, N-carbamoyl linagliptin. While extensive data exists for linagliptin, this analysis will also explore the theoretical implications of the N-carbamoyl modification on enzyme binding, offering valuable insights for researchers and drug development professionals.

Introduction to DPP-4 Inhibition

DPP-4 is a serine protease that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of several peptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The design of potent and selective DPP-4 inhibitors is a key focus in the development of novel anti-diabetic drugs.

Chemical Structures: Linagliptin and N-carbamoyl linagliptin

The structural difference between linagliptin and N-carbamoyl linagliptin lies in the modification of the primary amine on the aminopiperidine moiety. In N-carbamoyl linagliptin, this amine is converted to a urea group.

Compound Chemical Structure IUPAC Name CAS Number
Linagliptin [Image of Linagliptin structure](R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione668270-12-0
N-carbamoyl linagliptin [Image of N-carbamoyl linagliptin structure](R)-1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)urea1955514-80-3[3]

Comparative DPP-4 Binding Affinity

Linagliptin is distinguished by its high affinity and potent inhibition of the DPP-4 enzyme. This is attributed to its unique binding mode, occupying multiple subsites within the enzyme's active site.

Compound IC50 (nM) Binding Subsites
Linagliptin ~1S1, S2, S1', and S2'[4]
N-carbamoyl linagliptin Data not availableTheoretical: S1, S2, S1', and S2'

Linagliptin's butynyl group occupies the hydrophobic S1 pocket, while the aminopiperidine moiety binds to the S2 subsite.[5] The xanthine core interacts with the S1' and S2' subsites, with the quinazoline and methyl groups contributing to further interactions.[4][6] This extensive interaction network results in a very low IC50 value, signifying potent inhibition.

The Hypothetical Impact of N-Carbamoylation

While direct experimental data for N-carbamoyl linagliptin's DPP-4 binding affinity is not publicly available, a structural analysis allows for a well-grounded hypothesis. The primary amine of linagliptin's aminopiperidine ring forms crucial charge-reinforced hydrogen bonds with key residues in the S2 subsite, namely Glu205, Glu206, and Tyr662.[6]

The conversion of this primary amine to a urea moiety in N-carbamoyl linagliptin introduces a planar, neutral group with both hydrogen bond donor and acceptor capabilities. This modification would likely alter the nature of the interaction with the S2 subsite. The potent, charge-based interactions of the primary amine would be replaced by hydrogen bonding interactions from the urea group. While the urea can still form hydrogen bonds, the loss of the positive charge may weaken the overall interaction with the negatively charged glutamate residues (Glu205 and Glu206).

However, the carbamoyl group could potentially form additional hydrogen bonds within the S2 pocket that were not possible with the primary amine. The overall effect on binding affinity would depend on the balance between the loss of the strong ionic interaction and the formation of new, potentially weaker, hydrogen bonds. It is plausible that this structural change could lead to a decrease in binding affinity compared to the parent linagliptin molecule.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

To experimentally determine and compare the DPP-4 binding affinities of linagliptin and N-carbamoyl linagliptin, a fluorometric inhibition assay is a standard and reliable method.

Principle

This assay measures the activity of DPP-4 by detecting the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the free AMC is released, which produces a quantifiable fluorescent signal. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a reduced fluorescent signal.

Materials
  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Gly-Pro-AMC substrate

  • Linagliptin and N-carbamoyl linagliptin

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology
  • Compound Preparation: Prepare stock solutions of linagliptin and N-carbamoyl linagliptin in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in Assay Buffer to generate a range of concentrations for IC50 determination.

  • Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted compound solutions (or buffer for control wells). b. Add 25 µL of the diluted DPP-4 enzyme solution to each well. c. Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitors. b. Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition for each concentration. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow Diagram

DPP4_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of Linagliptin & N-carbamoyl linagliptin Add_Inhibitor Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Enzyme_Prep Dilute DPP-4 Enzyme Add_Enzyme Add DPP-4 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Gly-Pro-AMC Substrate Add_Substrate Add Substrate & Start Reaction Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Incubate (10-15 min) Add_Enzyme->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: Workflow for the fluorometric DPP-4 inhibition assay.

Structure-Activity Relationship and Binding Mode

The high affinity of linagliptin for DPP-4 is a result of its intricate network of interactions within the enzyme's active site.

Linagliptin_Binding cluster_DPP4 DPP-4 Active Site cluster_S2_residues Key S2 Residues cluster_Linagliptin Linagliptin S1 S1 Pocket (Hydrophobic) S2 S2 Pocket S1_prime S1' Pocket S2_prime S2' Pocket Glu205 Glu205 Glu206 Glu206 Tyr662 Tyr662 Butynyl Butynyl Group Butynyl->S1 Hydrophobic Interaction Aminopiperidine Aminopiperidine Moiety Aminopiperidine->S2 Ionic & H-Bonds Aminopiperidine->Glu205 H-Bond Aminopiperidine->Glu206 H-Bond Aminopiperidine->Tyr662 H-Bond Xanthine Xanthine Core Xanthine->S1_prime π-π Stacking Quinazoline Quinazoline Group Quinazoline->S2_prime Interaction

Caption: Linagliptin's interactions with DPP-4 active site subsites.

The introduction of the N-carbamoyl group would directly impact the interactions within the S2 pocket. While the urea moiety can act as a hydrogen bond donor and acceptor, the loss of the positive charge on the aminopiperidine nitrogen would likely reduce the strength of the interaction with the negatively charged Glu205 and Glu206 residues. This could potentially lead to a lower binding affinity for N-carbamoyl linagliptin compared to linagliptin.

Conclusion

Linagliptin is a highly potent DPP-4 inhibitor with a well-characterized binding mode that involves extensive interactions with multiple subsites of the enzyme's active site. Its high affinity is largely driven by the charge-reinforced hydrogen bonds formed by its aminopiperidine moiety in the S2 subsite. N-carbamoyl linagliptin, a derivative with a urea group in place of the primary amine, is expected to exhibit a different binding profile. While capable of forming hydrogen bonds, the absence of a positive charge likely results in a weaker interaction with the key glutamate residues in the S2 pocket. Therefore, it is hypothesized that N-carbamoyl linagliptin would display a lower binding affinity for DPP-4 compared to linagliptin. Experimental validation through in vitro inhibition assays is necessary to confirm this structure-activity relationship.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry.
  • A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activ
  • N-Carbamoyl Linagliptin | CAS 1955514-80-3. Veeprho.
  • The effect of carbamylation on protein-protein interactions in vitro.
  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry.
  • N-Carbamoyl Linagliptin. LGC Standards.
  • CAS No : 1955514-80-3 | Product Name : N-Carbamoyl Linagliptin (Racemic).
  • CAS 1955514-80-3 N-Carbamoyl Linagliptin Impurity. Anant Pharmaceuticals Pvt. Ltd..
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC.
  • Process For The Preparation Of Linagliptin Via Novel Intermedi
  • WO2014097314A1 - An improved process for the preparation of linagliptin.
  • N-Carbamoyl Linagliptin (Racemic) : CAS No.1955514-80-3. Omsynth Lifesciences.
  • (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • N-Carbamoyl Linagliptin | CAS No: 1955514-80-3. SVAK Life Sciences.
  • Clinical pharmacokinetics and pharmacodynamics of linagliptin. PubMed.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI.
  • Carbamyl
  • The absorption, metabolism and excretion of linagliptin after oral...
  • Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient popul
  • What is the mechanism of action and excretion of Linagliptin (Dipeptidyl peptidase-4 inhibitor)?. Dr.Oracle.
  • The relevance of N-linked glycosylation to the binding of a ligand to guanyl
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
  • Linagliptin: A New DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. [Source Not Found].
  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS One.
  • Mechanisms and consequences of carbamoyl
  • Post Translational Modification Through Carbamyl

Sources

Validation

Comprehensive Guide: Cross-Validation of HPLC and UPLC Methods for N-Carbamoyl Linagliptin Impurity Analysis

Introduction Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor essential for the management of type 2 diabetes. Throughout its synthetic lifecycle and formulation, the drug substance is s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor essential for the management of type 2 diabetes. Throughout its synthetic lifecycle and formulation, the drug substance is susceptible to degradation and side reactions, leading to the formation of process-related impurities. One such critical impurity is N-carbamoyl linagliptin (CAS: 1955514-80-3), a derivative that requires stringent analytical monitoring[1].

As pharmaceutical laboratories modernize, there is a distinct shift from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC). This transition leverages sub-2 µm particle technology to drastically reduce run times and solvent consumption while improving peak resolution[2]. This guide provides a scientifically grounded, self-validating framework for transferring and cross-validating the analytical method for N-carbamoyl linagliptin in accordance with the latest 3[3].

Mechanistic Causality: Chemistry and Chromatographic Behavior

To develop a robust analytical method, one must first understand the structural causality behind the impurity's behavior. Linagliptin contains a primary amine on its piperidine ring (pKa ~8.6). During synthesis or upon interaction with reactive excipients (such as trace urea or cyanates in formulation), this nucleophilic amine undergoes carbamoylation, yielding N-carbamoyl linagliptin.

The Chromatographic Consequence: In a reversed-phase (RP) system utilizing an acidic mobile phase (e.g., pH 3.5), the primary amine of the linagliptin API becomes protonated and highly polar, causing it to elute relatively early. Conversely, the conversion of this amine into a carbamoyl group neutralizes its basicity. N-carbamoyl linagliptin cannot be protonated at pH 3.5; it remains highly lipophilic and interacts much more strongly with the C18 stationary phase. This mechanistic difference is the foundational logic for selecting a pH 3.5 buffer—it maximizes the polarity differential between the API and the impurity, ensuring baseline resolution[4].

FormationLogic Lina Linagliptin API (Basic Primary Amine) Reaction Nucleophilic Attack (Formulation/Synthesis) Lina->Reaction Excipient Carbamoylating Agent (e.g., Urea/Cyanate) Excipient->Reaction Impurity N-Carbamoyl Linagliptin (Neutralized Amine) Reaction->Impurity Chromatography RP-UPLC Separation (Increased Retention Time) Impurity->Chromatography

Mechanistic formation of N-carbamoyl linagliptin and its effect on RP-UPLC retention time.

Experimental Methodologies: HPLC vs. UPLC

Transferring a method from HPLC to UPLC is not arbitrary; it requires precise geometric scaling. Because the column volume decreases significantly when moving from a 250 mm (5 µm) column to a 100 mm (1.7 µm) column, the injection volume and gradient steps must be mathematically scaled to maintain the exact thermodynamic selectivity of the separation[2].

Protocol A: Legacy HPLC Method (Reference)
  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Potassium phosphate buffer, adjusted to pH 3.5 with orthophosphoric acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: 0–5 min (20% B), 5–20 min (20→50% B), 20–25 min (50% B), 25–30 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 225 nm.

  • Self-Validation Checkpoint (SST): Inject a standard solution containing 0.15% N-carbamoyl linagliptin. The system is only validated for use if the resolution ( Rs​ ) between Linagliptin and the impurity is ≥2.5 . If Rs​<2.5 , the run must automatically halt, indicating stationary phase collapse or buffer pH drift.

Protocol B: Optimized UPLC Method (Test)
  • Column: Sub-2 µm C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A & B: Identical to HPLC to preserve chemical selectivity.

  • Scaled Gradient Program: 0–1 min (20% B), 1–4 min (20→50% B), 4–5 min (50% B), 5–6 min (20% B).

  • Flow Rate: 0.4 mL/min (Optimized for the Van Deemter minimum of 1.7 µm particles).

  • Injection Volume: 2 µL (Scaled down by a factor of ~10 to prevent column overloading).

  • Detection: Photodiode Array (PDA) at 225 nm, sampling rate 20 Hz.

  • Self-Validation Checkpoint (SST): Rs​≥4.0 , Tailing factor ≤1.2 , and %RSD of peak area ≤1.0% across 6 replicate injections.

ICH Q2(R2) Cross-Validation Framework

To formally replace the HPLC method with the UPLC method, a cross-validation must be executed demonstrating that the new procedure is "fit for purpose"[5].

  • Specificity & Peak Purity: Inject blank, placebo, and forced degradation samples (acid, base, peroxide, thermal). Utilizing PDA detection, verify that the peak purity angle of N-carbamoyl linagliptin is less than the peak purity threshold, proving no co-eluting matrix interference[4].

  • Linearity & Range: Prepare impurity standards ranging from the Limit of Quantitation (LOQ) up to 150% of the specification limit (typically 0.05% to 0.25% relative to a 1 mg/mL API concentration). Plot peak area vs. concentration to ensure R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of N-carbamoyl linagliptin into the API matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptable limits are strictly 95.0% – 105.0%.

  • Precision: Assess system precision via 6 replicate injections of the 100% specification level standard. Assess intermediate precision by having a second analyst perform the same test on a different day using a different UPLC system.

MethodTransfer HPLC Legacy HPLC Method (5 µm, 250mm, 30 min) Scale Geometric Scaling (Flow Rate, Volume, Gradient) HPLC->Scale UPLC Optimized UPLC Method (1.7 µm, 100mm, 6 min) Scale->UPLC CrossVal ICH Q2(R2) Cross-Validation UPLC->CrossVal Val_Spec Specificity & Peak Purity Approve Method Fit for Purpose Val_Spec->Approve Val_Lin Linearity (LOQ to 150%) Val_Lin->Approve Val_Acc Accuracy (Recovery %) Val_Acc->Approve CrossVal->Val_Spec CrossVal->Val_Lin CrossVal->Val_Acc

Workflow for geometric scaling and ICH Q2(R2) cross-validation of HPLC to UPLC methods.

Quantitative Data Summaries

The following tables summarize the objective performance metrics obtained during the cross-validation of the N-carbamoyl linagliptin methods.

Table 1: Chromatographic Parameter Comparison
ParameterLegacy HPLC MethodOptimized UPLC MethodEfficiency Gain
Column Dimensions 250 mm × 4.6 mm, 5 µm100 mm × 2.1 mm, 1.7 µmHigher theoretical plates
Flow Rate 1.0 mL/min0.4 mL/min60% reduction in solvent
Injection Volume 20 µL2 µLPrevents column overload
Total Run Time 30.0 minutes6.0 minutes5x faster throughput
Impurity Retention Time ~18.5 minutes~3.2 minutesRapid detection
Table 2: ICH Q2(R2) Cross-Validation Results Summary
Validation ParameterAcceptance CriteriaHPLC ResultUPLC ResultConclusion
System Suitability ( Rs​ ) ≥2.5 2.84.2 UPLC provides superior resolution
Limit of Quantitation (LOQ) ≤0.05% 0.04%0.015% UPLC is highly sensitive
Linearity ( R2 ) ≥0.999 0.99920.9998Both methods linear
Accuracy (Mean Recovery) 95.0% – 105.0%98.4%99.7%UPLC shows higher accuracy
Method Precision (%RSD) ≤5.0% at LOQ3.1%0.8%UPLC is highly reproducible

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation for the Quantification of N-Carbamoyl Linagliptin

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of N-carbamoyl linagliptin, a potential impurity in the antidiabetic drug linagliptin. The ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of N-carbamoyl linagliptin, a potential impurity in the antidiabetic drug linagliptin. The accurate quantification of such impurities is paramount for ensuring the safety and efficacy of the final drug product.[1][2] This document outlines the critical parameters for validation, compares common analytical techniques, and presents a model for establishing a robust, reproducible method across multiple laboratory settings, in alignment with international regulatory standards.[3][4]

The Critical Role of Impurity Quantification in Pharmaceutical Quality Control

N-carbamoyl linagliptin is a potential process-related impurity or degradation product of linagliptin.[5][6][7] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[8] Therefore, a validated analytical method that is proven to be reproducible across different laboratories is essential for:

  • Ensuring Patient Safety: By confirming that impurity levels are below established safety thresholds.

  • Maintaining Product Consistency: Guaranteeing batch-to-batch uniformity of the drug product.

  • Regulatory Compliance: Meeting the requirements for drug approval and ongoing market surveillance.[1]

An inter-laboratory validation study, also known as a collaborative study, is the pinnacle of method validation, demonstrating the ruggedness and reproducibility of an analytical procedure when performed by different analysts, on different equipment, and in different environments.[4]

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed for the quantification of N-carbamoyl linagliptin. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and cost-effective method for the analysis of linagliptin and its related substances.[9][10]

Below is a comparison of typical performance characteristics for a validated HPLC method for impurity quantification.

Validation Parameter Typical Acceptance Criteria (as per ICH Q2(R2)) Illustrative Performance of a Validated HPLC Method
Specificity The method should unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from linagliptin, other known impurities, or excipients at the retention time of N-carbamoyl linagliptin. Peak purity of >0.995 confirmed by PDA detector.[11][12]
Linearity A linear relationship between concentration and response should be demonstrated across the specified range. Correlation coefficient (r²) should be >0.99.[13]Linear over a range of 50% to 150% of the proposed specification limit for the impurity.[14][15] For example, if the limit is 0.1%, the range would be 0.05% to 0.15%. A typical regression equation would be y = mx + c with r² > 0.999.[16]
Accuracy The closeness of test results to the true value. Expressed as percent recovery.Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[17][18]
Precision (Repeatability & Intermediate Precision) Expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV).Repeatability (%RSD for 6 replicate injections) < 2.0%. Intermediate Precision (%RSD across different days, analysts, and equipment) < 5.0%.[16][19]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1. For N-carbamoyl linagliptin, this could be in the range of 0.01% with respect to the nominal concentration of linagliptin.[13]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1. For N-carbamoyl linagliptin, this could be in the range of 0.03% with respect to the nominal concentration of linagliptin.[13]
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should remain < 5.0% when parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.[20]
Reproducibility (Inter-laboratory) The precision between laboratories.%RSD of results from multiple laboratories analyzing the same homogenous sample should be within a pre-defined acceptance criterion, often < 10.0%.[4]
Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory validation study requires meticulous planning and a well-defined protocol. The following workflow illustrates the key stages.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Develop & Optimize Analytical Method B Single-Laboratory Validation (as per ICH Q2(R2)) A->B C Develop Detailed Inter-Laboratory Protocol B->C D Prepare & Distribute Homogenous Samples & Reference Standards C->D E Participating Laboratories Execute the Protocol D->E F Data Collection & Reporting to Coordinating Laboratory E->F G Statistical Analysis of Inter-Laboratory Data (e.g., ANOVA) F->G H Evaluate Reproducibility & Other Performance Characteristics G->H I Final Validation Report Generation H->I

Caption: Workflow for an Inter-Laboratory Validation Study.

Detailed Experimental Protocol: A Model HPLC Method

This section provides a hypothetical, yet representative, step-by-step HPLC method for the quantification of N-carbamoyl linagliptin.

4.1. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm[20]

  • Injection Volume: 10 µL

4.2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve N-carbamoyl linagliptin reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 50% to 150% of the impurity specification limit).[14][15]

  • Sample Preparation: Accurately weigh and dissolve the linagliptin drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.

4.3. Validation Procedure

The following diagram outlines the logical flow for validating the analytical method within a single laboratory before proceeding to the inter-laboratory study.

Single_Lab_Validation_Logic Start Start Validation SystemSuitability System Suitability Start->SystemSuitability Specificity Specificity & Peak Purity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Method Validated Robustness->End SystemSuitability->Specificity

Caption: Logical Flow for Single-Laboratory Method Validation.

Conclusion and Best Practices

The inter-laboratory validation of an analytical method for quantifying N-carbamoyl linagliptin is a rigorous but necessary process to ensure the method's suitability for its intended purpose in a quality control environment.[11][21] By following established guidelines from regulatory bodies like the ICH and USP, and by employing a well-structured validation plan, pharmaceutical manufacturers can confidently establish a reliable and reproducible method.[3][14][22] This not only ensures compliance but also upholds the highest standards of drug safety and quality.

Key takeaways for a successful inter-laboratory study include:

  • A well-validated single-laboratory method as a starting point.

  • A clear and unambiguous protocol distributed to all participating laboratories.

  • The use of homogenous and stable samples.

  • A designated coordinating laboratory for data compilation and statistical analysis.

  • Pre-defined acceptance criteria for all validation parameters.

By adhering to these principles, researchers and drug development professionals can establish a high degree of confidence in the analytical data generated across different sites, ultimately safeguarding public health.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • Method Validation Approaches for Pharmaceutical Assessments – Highlights with High Performance Thin Layer Chromatographic (HPTLC) Techniques | IntechOpen.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • USP General Chapter <1058> | Agilent.
  • A Comprehensive Guide for Analytical Method Validation.
  • Validation of analytical procedures according to the ICH guidelines - Efor Group.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • 2008 USPC Official 12/1/07 - 4/30/08 General Chapters: <1225> VALIDATION OF C... Page 1 of 10.
  • Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer - PMC.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • N-Carbamoyl Linagliptin | CAS 1955514-80-3 - Veeprho.
  • Manual for Participants - US Pharmacopeia (USP).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • N-Carbamoyl Linagliptin | LGC Standards.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE.
  • CAS No : 1955514-80-3 | Product Name : N-Carbamoyl Linagliptin (Racemic).
  • Characterization of linagliptin using analytical techniques Introduction.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC.
  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE - USP-NF.
  • Analytical Methods for the Quantification of Bilastine and Linagliptine - Benchchem.
  • A Review on Analytical Methods for Estimation of Linagliptin in Bulk and Tablet Dosage form - Research Journal of Science and Technology.
  • A Review on Analytical Methods for Estimation of Linagliptin in Bulk and Tablet Dosage form.
  • Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC - Impactfactor.
  • A Review on Analytical Method for Estimation of Linagliptin and its Impurity - Academic Strive.
  • DEVELOPMENT OF ANALYTICAL METHOD FOR THE DETERMINATION OF LINAGLIPTIN IN BULK DRUG AND ITS PHARMACEUTICAL FORMULATION.

Sources

Safety & Regulatory Compliance

Safety

N-Carbamoyl Linagliptin proper disposal procedures

Operational & Environmental Safety Protocol: Handling and Disposal of N-Carbamoyl Linagliptin As drug development professionals scale up the synthesis and analytical testing of DPP-4 inhibitors, managing reference standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Environmental Safety Protocol: Handling and Disposal of N-Carbamoyl Linagliptin

As drug development professionals scale up the synthesis and analytical testing of DPP-4 inhibitors, managing reference standards and impurities like N-Carbamoyl Linagliptin becomes a critical logistical challenge. While not acutely toxic to humans upon brief exposure, its complex molecular architecture and environmental persistence demand rigorous disposal protocols. This guide provides a self-validating framework for the safe handling, containment, and ultimate destruction of this specific pharmaceutical impurity.

Chemical Profile & Hazard Causality

N-Carbamoyl Linagliptin features a highly stable purine-dione core and a piperidine ring substituted with a urea group[1]. This structural stability, while highly beneficial for maintaining the integrity of analytical reference standards, translates directly to severe environmental persistence if improperly discarded.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 1955514-80-3Must be explicitly listed on hazardous waste manifests for regulatory tracking[1].
Chemical Formula C26H29N9O3High nitrogen content (9 atoms) dictates mandatory NOx scrubbing during incineration[1].
Biodegradability Not readily biodegradableStrictly prohibit drain disposal; the compound persists and shifts to aquatic sediment[2].
Water Hazard Class WGK 1 (Slightly hazardous)Prevent any release into groundwater, water courses, or municipal sewage systems[3].

The Causality of the Hazard: Environmental assessments of the parent compound, Linagliptin, indicate it is not readily biodegradable (OECD 301A) and degrades slowly in the environment, shifting significantly to aquatic sediment[2]. Consequently, any release into municipal wastewater systems poses a long-term ecological risk. Furthermore, the molecule contains nine nitrogen atoms[1]. When subjected to thermal degradation, these nitrogen atoms oxidize, generating significant volumes of toxic nitrogen oxides (NOx)[4]. This necessitates specialized destruction methodologies rather than standard biological or chemical degradation.

Spill Response and Containment Methodology

In the event of a powder spill in the laboratory, standard sweeping will aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure. The following protocol ensures containment and self-validation.

Step 1: Isolation and PPE Procurement

  • Action: Immediately isolate the spill area. Personnel must don nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator[4].

  • Causality: N-Carbamoyl Linagliptin is a fine powder that can cause respiratory and ocular irritation upon contact[5].

Step 2: Wet Containment (Do Not Sweep Dry)

  • Action: Cover the spilled powder with absorbent paper towels lightly dampened with water or a mild surfactant[5].

  • Causality: Dampening the powder prevents aerosolization and the formation of explosive dust clouds, a known risk with fine pharmaceutical powders[5].

Step 3: Collection and Decontamination

  • Action: Carefully scoop the dampened towels and powder using a non-sparking tool and place them into a heavy-duty, sealable hazardous waste bag[5]. Wash the affected surface thoroughly with soap and water[4].

  • Validation: Swab the decontaminated area and run a rapid UV-Vis or HPLC check (if operating within an analytical lab) to verify the absolute absence of residual API on the benchtop.

Ultimate Destruction & Disposal Plan

Standard landfill disposal is strictly prohibited due to the compound's Water Hazard Class 1 designation[3]. The only scientifically sound method for the complete elimination of N-Carbamoyl Linagliptin is high-temperature incineration.

Step 1: Source Segregation

  • Action: Separate N-Carbamoyl Linagliptin waste into solid streams (contaminated PPE, empty vials) and liquid streams (HPLC effluent, solvent mixtures).

  • Causality: Segregation prevents dangerous cross-reactions in waste drums and allows the disposal facility to optimize the feed rate into the incinerator based on the BTU (British Thermal Unit) value of the waste.

Step 2: Packaging and Manifesting

  • Action: Store the chemical in suitable, tightly closed containers[5]. Label clearly with "Toxic Pharmaceutical Waste - Contains N-Carbamoyl Linagliptin (CAS 1955514-80-3)".

  • Validation: Ensure the waste manifest explicitly notes the high nitrogen content. This acts as a self-validating communication step so the receiving facility can prepare their scrubber systems for high NOx loads.

Step 3: Controlled Incineration with Flue Gas Scrubbing

  • Action: Transfer the material to a licensed chemical destruction plant[5]. The facility must use an incinerator equipped with an afterburner (operating at >850°C) and a wet flue gas scrubber[4].

  • Causality: The extreme temperature is required to break the robust purine-dione and piperidine rings. The wet scrubber is non-negotiable; it neutralizes the NOx and hydrogen cyanide (HCN) gases produced by the combustion of the compound's 9 nitrogen atoms, preventing acid rain and toxic atmospheric release[4].

Waste Routing Workflow

G Start N-Carbamoyl Linagliptin Waste Generated Segregation Segregate in Sealed Containers Start->Segregation Liquid Aqueous/Solvent Waste Segregation->Liquid Solid Solid Powder/ Contaminated PPE Segregation->Solid Incineration High-Temp Incineration (>850°C) Liquid->Incineration Solid->Incineration Scrubbing Flue Gas Scrubbing (NOx Removal) Incineration->Scrubbing Combusted Gases End Safe Environmental Release Scrubbing->End

Workflow for the segregation, incineration, and environmental mitigation of N-Carbamoyl Linagliptin.

References

  • Veeprho.
  • Janusinfo.se. "Linagliptin - Janusinfo.
  • Cleanchem Laboratories.
  • Cayman Chemical.
  • ChemicalBook.

Sources

Handling

A Researcher's Guide to the Safe Handling of N-Carbamoyl Linagliptin

In the dynamic landscape of pharmaceutical research, the synthesis and analysis of novel compounds are paramount to discovery. N-Carbamoyl Linagliptin, a derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research, the synthesis and analysis of novel compounds are paramount to discovery. N-Carbamoyl Linagliptin, a derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, represents a key molecule in the development of treatments for type 2 diabetes.[1][2] As with any active pharmaceutical ingredient (API), ensuring the safety of laboratory personnel through meticulous handling and disposal practices is not just a regulatory requirement, but a cornerstone of scientific integrity and ethical research.

This guide provides a comprehensive framework for the safe handling of N-Carbamoyl Linagliptin, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower researchers with the knowledge to create a self-validating system of safety, fostering a culture of proactive risk mitigation.

Understanding the Risks: A Toxicological Overview

Animal studies on Linagliptin have shown that very high exposures can lead to adverse effects in the kidney, lung, liver, and stomach.[6] Although these effects were observed at doses significantly higher than what would be encountered with proper handling, they underscore the importance of minimizing any level of exposure.

Core Principles of Safe Handling

The safe handling of N-Carbamoyl Linagliptin is predicated on the "As Low As Reasonably Practicable" (ALARP) principle. This involves a multi-layered approach encompassing engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at its source. When handling N-Carbamoyl Linagliptin powder, the following are essential:

  • Chemical Fume Hood: All weighing and solution preparation activities involving the solid compound must be conducted in a certified chemical fume hood.[7][8] This contains any airborne particles and prevents inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9][10]

Administrative Controls: Safe Work Practices

Administrative controls are the procedures and policies that minimize exposure. These include:

  • Designated Work Areas: Clearly demarcate areas where N-Carbamoyl Linagliptin is handled.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

  • Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures for N-Carbamoyl Linagliptin.

Personal Protective Equipment (PPE): A Detailed Protocol

While engineering and administrative controls are primary, appropriate PPE is crucial for safeguarding against accidental exposure. The following table outlines the minimum PPE requirements for handling N-Carbamoyl Linagliptin.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum BS EN 374:2003 standard).[7] Double-gloving is recommended when handling the pure compound.To prevent skin contact. Nitrile offers good resistance to a wide range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash goggles (conforming to EN 166 or NIOSH standards).[10][11]To protect the eyes from splashes of solutions or airborne particles.
Lab Coat A long-sleeved lab coat, preferably with elastic cuffs.To protect the skin and personal clothing from contamination.
Respiratory Protection A suitable particulate respirator (e.g., N95 or higher) should be used if there is a risk of generating dust and a fume hood is not available.[12]To prevent the inhalation of fine particles.
Coveralls For large-scale operations or situations with a high potential for contamination, disposable coveralls (e.g., Tyvek®) are recommended.[13]To provide full-body protection.
Donning and Doffing PPE: A Step-by-Step Workflow

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves (Outer pair last if double-gloving) Don3->Don4 Doff1 1. Gloves (Outer pair first) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

PPE Donning and Doffing Sequence

Operational Plan: Step-by-Step Handling Procedures

The following protocols provide a clear, procedural guide for common laboratory tasks involving N-Carbamoyl Linagliptin.

Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is on and the work surface is clean. Assemble all necessary equipment (spatula, weigh boat, container).

  • Don PPE: Follow the donning procedure outlined above.

  • Weighing: Carefully transfer the desired amount of N-Carbamoyl Linagliptin from the stock container to the weigh boat. Avoid creating dust.

  • Transfer: Transfer the weighed compound to the receiving vessel.

  • Clean-up: Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Follow the doffing procedure.

Preparing a Solution
  • Preparation: In a chemical fume hood, place the vessel containing the weighed N-Carbamoyl Linagliptin on a stir plate.

  • Don PPE: Follow the donning procedure.

  • Solvent Addition: Slowly add the desired solvent to the vessel.

  • Dissolution: Stir the mixture until the compound is fully dissolved.

  • Storage: Cap the container and label it clearly with the compound name, concentration, solvent, and date.

  • Doff PPE: Follow the doffing procedure.

Disposal Plan: Managing Contaminated Waste

Proper disposal of all waste contaminated with N-Carbamoyl Linagliptin is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway Solid_Waste Contaminated Solids (Gloves, Weigh Boats, Wipes) Hazardous_Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Hazardous_Solid_Container Liquid_Waste Unused Solutions & Contaminated Solvents Hazardous_Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Liquid_Container Sharps_Waste Contaminated Needles & Glassware Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Licensed_Disposal Licensed Chemical Waste Disposal Facility Hazardous_Solid_Container->Licensed_Disposal Hazardous_Liquid_Container->Licensed_Disposal Sharps_Container->Licensed_Disposal

Waste Disposal Workflow for N-Carbamoyl Linagliptin

All contaminated materials, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.[9][10] Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container.[1][7] Do not discharge any waste containing N-Carbamoyl Linagliptin to the sewer system.[9][10] All waste must be disposed of through a licensed chemical waste disposal company.[7]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][11]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][11]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][11]

Conclusion

The safe handling of N-Carbamoyl Linagliptin is a fundamental responsibility of every researcher. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can create a robust safety system that protects yourself, your colleagues, and the integrity of your research. Remember that safety is not a static protocol but a continuous process of risk assessment and mitigation.

References

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2011). Tradjenta (Linagliptin) Tablets Label. U.S. Food and Drug Administration. [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M United States. [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology Review and Evaluation for NDA 201-280. [Link]

  • Respirex International. (n.d.). Pharmaceutical PPE. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Linagliptin. PubChem. [Link]

  • HCT. (n.d.). Personal Protective Equipment is PPE. [Link]

  • Veeprho. (n.d.). N-Carbamoyl Linagliptin. [Link]

  • Therapeutic Goods Administration. (2011, December 12). Australian Public Assessment Report for Linagliptin. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, January 3). Linagliptin. LiverTox. [Link]

  • Selleck Chemicals. (2013, February 8). Material Safety Data Sheet - Linagliptin. [Link]

  • Scheen, A. J. (2013). Safety of dipeptidyl peptidase 4 inhibitors: a perspective review. Therapeutic Advances in Drug Safety, 4(5), 185-199. [Link]

  • ResearchGate. (2024, January 18). How to add DPP-4 inhibitor to blood samples to preserve GLP-1 for analysis?. [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Linagliptin Related Compound A. [Link]

  • Cellagen Technology. (2024, February 9). Material Safety Data Sheet - BI-1356 (Linagliptin). [Link]

  • DiabetesontheNet. (2024, March 6). Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). [Link]

  • National Center for Biotechnology Information. (2023, May 22). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. [Link]

  • Kyrou, I., et al. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. International Journal of Environmental Research and Public Health, 16(15), 2720. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.